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  • Product: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate
  • CAS: 951889-70-6

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Guide to Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Abstract This technical guide provides a detailed, research-grade spectroscopic characterization of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, a keto-ester of significant interest as a versatile building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, research-grade spectroscopic characterization of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, a keto-ester of significant interest as a versatile building block in organic synthesis and drug discovery. Given the limited availability of consolidated experimental data in public literature, this document leverages predictive methodologies and comparative analysis of analogous structures to establish a robust spectroscopic profile. We present a comprehensive interpretation of its predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed explanation of the spectral features, the underlying chemical principles, and standardized protocols for data acquisition, designed to guide researchers in the unambiguous identification and structural confirmation of this compound.

Molecular Structure and Rationale for Analysis

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (C₁₅H₂₀O₄, Molar Mass: 264.32 g/mol ) incorporates several key functional groups: an aromatic ketone, an ethyl ester, a methoxy ether, and an aliphatic chain. This combination makes it a valuable intermediate, but also presents a unique analytical challenge. A multi-technique spectroscopic approach is therefore not just recommended, but essential for unequivocal structural verification. This guide systematically deciphers the contribution of each structural component to the overall spectroscopic fingerprint.

Below is the annotated chemical structure, with key atoms numbered for clear reference in the subsequent spectral analysis.

Caption: Annotated structure of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is the cornerstone for elucidating the carbon-hydrogen framework. For this molecule, ¹H NMR provides precise information on the substitution pattern of the aromatic ring and the conformation of the aliphatic chain.

Predicted ¹H NMR Data

The following data are predicted for a solution in CDCl₃ at 500 MHz, with Tetramethylsilane (TMS) as the internal standard.

Atom(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-151.25Triplet (t)7.13HEthyl ester, -CH₃
H-82.45Singlet (s)-3HAromatic methyl, Ar-CH₃
H-112.05Quintet (quint)7.22HAliphatic, -CH₂-CH₂-CH₂-
H-122.42Triplet (t)7.22HAliphatic, -CH₂-COO-
H-103.00Triplet (t)7.22HAliphatic, -CO-CH₂-
H-93.85Singlet (s)-3HMethoxy, -OCH₃
H-144.14Quartet (q)7.12HEthyl ester, -OCH₂-
H-3, H-56.75 - 6.80Multiplet (m)~2.5, ~8.52HAromatic protons
H-67.60Doublet (d)8.51HAromatic proton
Interpretation of the ¹H NMR Spectrum
  • Ethyl Ester Group (H-15, H-14): The upfield triplet at ~1.25 ppm (3H) and the downfield quartet at ~4.14 ppm (2H) are characteristic of an ethyl group attached to an oxygen atom. The quartet arises from the methylene protons being split by the three methyl protons, and the triplet from the methyl protons being split by the two methylene protons, both with a typical coupling constant of ~7.1 Hz.

  • Aliphatic Chain (H-10, H-11, H-12): The three methylene groups of the valerate chain are distinct. The H-10 protons, adjacent to the electron-withdrawing ketone, are the most deshielded at ~3.00 ppm. The H-12 protons, adjacent to the slightly less withdrawing ester carbonyl, appear at ~2.42 ppm. The central H-11 methylene protons are the most shielded of the chain, appearing as a quintet around 2.05 ppm due to coupling with both adjacent CH₂ groups.

  • Aromatic Substituents (H-8, H-9): The singlet at ~3.85 ppm is indicative of the three equivalent protons of the methoxy group. The singlet at ~2.45 ppm corresponds to the aromatic methyl group, slightly deshielded by the aromatic ring current.

  • Aromatic Ring (H-3, H-5, H-6): The 1,2,4-trisubstituted pattern gives rise to a complex but predictable splitting pattern. The H-6 proton is ortho to the carbonyl group and is expected to be the most downfield aromatic proton around 7.60 ppm, appearing as a doublet. The H-3 and H-5 protons will be upfield, influenced by the electron-donating methoxy and methyl groups, appearing in the ~6.75-6.80 ppm range. Their multiplicities will be a doublet (H-5) and a doublet of doublets (H-3), which may overlap to form a multiplet.

Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Record the spectrum on a 400 or 500 MHz NMR spectrometer.[1]

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is vital for confirming the carbon skeleton of the molecule, identifying quaternary carbons, and distinguishing between the two different carbonyl environments.

Predicted ¹³C NMR Data

The following data are predicted for a solution in CDCl₃ at 125 MHz.

Atom(s) Predicted Chemical Shift (δ, ppm) Assignment
C-1514.2Ethyl ester, -CH₃
C-821.5Aromatic methyl, Ar-CH₃
C-1122.0Aliphatic, -CH₂-CH₂-CH₂-
C-1233.5Aliphatic, -CH₂-COO-
C-1038.0Aliphatic, -CO-CH₂-
C-955.5Methoxy, -OCH₃
C-1460.8Ethyl ester, -OCH₂-
C-5112.0Aromatic CH
C-3117.0Aromatic CH
C-1129.0Aromatic Quaternary C
C-6131.5Aromatic CH
C-2141.0Aromatic Quaternary C
C-4163.0Aromatic Quaternary C (C-O)
C-13173.5Ester Carbonyl (C=O)
C-7200.0Ketone Carbonyl (C=O)
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons (C-7, C-13): Two distinct signals in the downfield region confirm the presence of two carbonyl groups. The ketone carbonyl (C-7) is significantly more deshielded, appearing around 200.0 ppm, while the ester carbonyl (C-13) appears further upfield at ~173.5 ppm.

  • Aromatic Carbons (C-1 to C-6): Six signals are expected. The carbon attached to the electron-donating methoxy group (C-4) will be the most downfield of the substituted carbons at ~163.0 ppm.[2] The other quaternary carbons (C-1 and C-2) and the protonated carbons (C-3, C-5, C-6) will appear in the typical aromatic region of 110-145 ppm.

  • Aliphatic and Substituent Carbons: The methoxy carbon (C-9) gives a characteristic signal at ~55.5 ppm. The ethyl ester carbons appear at ~60.8 ppm (C-14, -OCH₂) and ~14.2 ppm (C-15, -CH₃). The aliphatic chain carbons (C-10, C-11, C-12) are found in the 20-40 ppm range, while the aromatic methyl (C-8) appears nearby at ~21.5 ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to confirm the assignments of CH, CH₂, and CH₃ groups.[3]

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.

  • Instrumentation: Record the spectrum on a 100 or 125 MHz NMR spectrometer.

  • Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Processing & Analysis: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3050 - 2950Medium-StrongC-H StretchAliphatic (CH₃, CH₂)
1735StrongC=O StretchEster
1685StrongC=O StretchAromatic Ketone
1605, 1500MediumC=C StretchAromatic Ring
1250StrongC-O StretchAryl-Alkyl Ether
1170StrongC-O StretchEster
Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the primary functional groups:

  • Dual Carbonyl Peaks: The most prominent feature will be two strong, sharp absorption bands in the carbonyl region. The ester C=O stretch at a higher frequency (~1735 cm⁻¹) and the aromatic ketone C=O stretch at a lower frequency (~1685 cm⁻¹) are unambiguous identifiers. The ketone's conjugation with the aromatic ring lowers its vibrational frequency compared to a simple aliphatic ketone.

  • C-O Stretches: Strong bands in the 1250-1170 cm⁻¹ region correspond to the C-O stretching vibrations of both the ester and the aryl ether functionalities.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the aliphatic chain and methyl groups.

Standard Experimental Protocol for FTIR
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet containing ~1% of the compound.[5]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to obtain a high-quality spectrum.

  • Analysis: Identify and label the key absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns under ionization.

Predicted Mass Spectrometry Fragmentation
m/z (mass-to-charge) Proposed Ion Formula Significance
264[M]⁺•[C₁₅H₂₀O₄]⁺•Molecular Ion
219[M - OCH₂CH₃]⁺[C₁₃H₁₅O₃]⁺Loss of ethoxy radical from ester
191[M - COOCH₂CH₃]⁺[C₁₂H₁₅O₂]⁺Loss of ethyl carboxylate radical
149[CH₃O(CH₃)C₆H₃CO]⁺[C₉H₉O₂]⁺Acylium ion from cleavage alpha to the ketone
115[M - C₉H₉O₂]⁺[C₆H₁₁O₂]⁺Cleavage alpha to the ketone (other side)
Interpretation of the Mass Spectrum & Fragmentation Pathway

The primary goal is to observe the molecular ion peak [M]⁺• at m/z 264, which confirms the molecular formula. The fragmentation is dominated by cleavages adjacent to the carbonyl groups, which are energetically favorable.

MS_Fragmentation_Pathway Parent [M]⁺• m/z = 264 Frag1 [M - •OC2H5]⁺ m/z = 219 Parent->Frag1 - •OC2H5 Frag2 [M - •COOC2H5]⁺ m/z = 191 Parent->Frag2 - •COOC2H5 Frag3 [CH3O(CH3)C6H3CO]⁺ m/z = 149 Parent->Frag3 α-cleavage Frag4 [C6H11O2]⁺ m/z = 115 Parent->Frag4 α-cleavage

Caption: Predicted major fragmentation pathway for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate under Electron Ionization (EI).

  • α-Cleavage: The most characteristic fragmentation is the cleavage of the bond between the ketone carbonyl (C-7) and the aliphatic chain (C-10). This yields a highly stable, resonance-delocalized acylium ion at m/z 149 . This peak is often the base peak in the spectrum and is a strong indicator of the substituted benzoyl moiety.

  • Ester Fragmentation: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment at m/z 219 .

Standard Experimental Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass determination or Electron Ionization (EI) for fragmentation analysis.[7]

  • Acquisition: Infuse the sample into the source. For ESI, acquire data in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ adducts. For EI, acquire over a mass range of m/z 50-500.

  • Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Integrated Workflow for Structural Elucidation

No single technique is sufficient for full characterization. The logical workflow below illustrates how the data from each method are integrated to build a conclusive structural assignment.

Spectroscopic_Workflow cluster_experiments Data Acquisition cluster_analysis Data Interpretation Start Purified Compound MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Start->IR NMR ¹H & ¹³C NMR Start->NMR End Structure Confirmed MS_Data Molecular Formula (from M⁺•) Key Fragments (m/z 149) MS->MS_Data IR_Data Functional Groups (C=O at 1735 & 1685 cm⁻¹) IR->IR_Data NMR_Data C-H Framework Connectivity & Substitution NMR->NMR_Data MS_Data->End Cross-Validation IR_Data->End Cross-Validation NMR_Data->End Cross-Validation

Caption: Integrated workflow for the spectroscopic characterization and structural confirmation.

Conclusion

The spectroscopic profile of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is distinct and informative. The combination of two characteristic carbonyl stretches in the IR, a dominant acylium ion fragment at m/z 149 in the mass spectrum, and a well-resolved set of aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra provides a self-validating system for its identification. This guide provides the foundational data and protocols necessary for researchers to confidently synthesize, isolate, and characterize this important chemical intermediate.

References

  • Ono, M., et al. (2013). S5. Supplementary data. This document provides examples of NMR and IR data for complex substituted aromatic compounds, which can be used for comparative purposes.
  • BenchChem. (2025). Mass Spectrometry Analysis of Ethyl 5-(2-naphthyl)-5-oxovalerate. BenchChem. This application note provides a relevant protocol for sample preparation and MS analysis of a structurally similar keto ester.
  • PubChem. Ethyl 5-(4-methoxyphenyl)-5-oxovalerate. National Center for Biotechnology Information. Provides basic chemical properties and predicted mass spectrometry data for a closely related analog.
  • BenchChem. (2026). Spectroscopic Data Interpretation for Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Technical Guide. BenchChem. This guide demonstrates the use of predictive methodologies for spectroscopic analysis, a similar approach to the one used in this document.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (A foundational reference for solvent peaks in NMR).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard textbook for spectroscopic principles).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for spectroscopic principles).
  • Navarro-Vázquez, A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 817-825.
  • Gómez, I., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. This paper provides detailed experimental procedures for NMR and MS analysis.
  • Morita, Y., et al. (2021). In situ IR spectroscopy during oxidation process of cobalt Prussian blue analogues. Scientific Reports, 11(1), 4119. This paper demonstrates the use of in-situ IR spectroscopy.
  • Amini, M., et al. (2012). Supporting Information: Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances. This document provides examples of ¹H and ¹³C NMR spectra for various organic compounds.
  • Roy, A., et al. (2014). Isolation and characterization of flavone from the aerial parts of Avicennia alba Blume. International Journal of Pharmaceutical Sciences and Research, 5(9), 3794. Provides examples of spectral data interpretation for natural products.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. This document contains various examples of NMR spectra for reference.
  • Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. Provides a reference database for ¹³C NMR chemical shifts.
  • Lackner, A., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Institute of Molecular and Translational Medicine. Details standard spectroscopic methods including FTIR-ATR.
  • Wang, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Describes standard procedures for acquiring MS and ¹H NMR data.

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate Derivatives

Abstract Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate and its derivatives represent a novel class of compounds with potential therapeutic applications. The core structure, featuring a substituted aromatic ketone and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate and its derivatives represent a novel class of compounds with potential therapeutic applications. The core structure, featuring a substituted aromatic ketone and a keto-ester moiety, suggests a rich chemical reactivity that could translate into significant biological activity. To date, the specific mechanism of action for this class of compounds remains largely unexplored in publicly available literature. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to investigate and elucidate the mechanism of action of these promising derivatives. By leveraging structure-activity relationships from analogous compounds, we propose several plausible biological targets and signaling pathways. Furthermore, we present detailed, field-proven experimental protocols and workflows designed to systematically test these hypotheses, from initial target identification to in vitro validation. This guide is intended to serve as a foundational resource to accelerate the discovery and development of this novel chemical series.

Introduction and Structural Rationale

The chemical architecture of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate derivatives is characterized by two key reactive pharmacophores: a β-keto ester and an aromatic ketone. β-keto esters are known for their versatile applications in the synthesis of complex molecules and as building blocks for novel therapeutic agents[1]. The presence of a ketone group at the β-position relative to the ester imparts a unique reactivity that can be exploited for biological interactions[1]. Aromatic ketones, on the other hand, are found in a wide array of pharmacologically active compounds, including those with antimalarial and anticancer properties[2].

The substitution pattern on the phenyl ring, specifically the 4-methoxy and 2-methyl groups, is also anticipated to play a crucial role in the biological activity of these derivatives. The 4-methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, while the 2-methyl group can provide steric hindrance that may contribute to target selectivity. The combination of these structural features suggests that Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate derivatives could interact with a variety of biological targets, leading to a range of potential therapeutic effects.

Hypothesized Mechanisms of Action

Given the absence of direct experimental evidence, we propose the following potential mechanisms of action for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate derivatives, based on structural analogy to known bioactive molecules.

Enzyme Inhibition

The electrophilic nature of the ketone and ester carbonyls in the core structure suggests that these compounds may act as inhibitors of various enzymes, particularly those with nucleophilic residues in their active sites.

  • Protease Inhibition: Peptidyl fluoromethyl ketones are known to act as potent inhibitors of cysteine and serine proteases[3]. The keto-ester moiety in the target compounds could mimic a peptide bond and form a covalent or non-covalent adduct with active site residues of proteases, leading to their inhibition.

  • Kinase Inhibition: Aromatic trifluoromethyl ketones have been successfully designed as reversible covalent inhibitors of kinases[4]. It is plausible that the aromatic ketone of the title compounds could target the ATP-binding pocket of specific kinases, leading to the modulation of key signaling pathways involved in cell proliferation and survival.

  • Other Hydrolase Inhibition: The keto-ester functionality could also target other hydrolases, such as esterases or lipases, leading to the disruption of metabolic pathways.

The 4-methoxy-2-methylphenyl substituent would likely play a critical role in determining the specificity of enzyme inhibition by influencing the binding orientation and affinity of the molecule within the enzyme's active site.

Antiproliferative and Anticancer Activity

Many compounds containing an aromatic ketone scaffold have demonstrated significant antiproliferative and anticancer effects. We hypothesize that Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate derivatives may exhibit similar properties through one or more of the following mechanisms:

  • Induction of Apoptosis: The compounds could trigger programmed cell death in cancer cells by activating pro-apoptotic signaling pathways or inhibiting anti-apoptotic proteins.

  • Cell Cycle Arrest: Interference with the cell cycle machinery, potentially through the inhibition of cyclin-dependent kinases (CDKs), could lead to the arrest of cancer cell proliferation at specific checkpoints.

  • Inhibition of Angiogenesis: The compounds might disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.

Antimicrobial Activity

Several classes of keto-esters have been reported to possess antibacterial and antifungal properties[5][6]. It is conceivable that Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate derivatives could exert antimicrobial effects by:

  • Inhibiting essential bacterial or fungal enzymes.

  • Disrupting microbial cell membrane integrity.

  • Interfering with quorum sensing mechanisms[5].

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanisms of action, we propose a multi-pronged experimental approach, beginning with target identification and followed by rigorous in vitro and in vivo validation.

Phase 1: Target Identification and Initial Screening

The initial phase focuses on identifying the primary cellular targets of the lead compounds and conducting broad-based screening for biological activity.

Experimental Protocol: Affinity-Based Target Identification

  • Synthesis of an Affinity Probe: Synthesize a derivative of the lead compound with a linker and a reactive group (e.g., biotin) suitable for immobilization on a solid support.

  • Preparation of Cell Lysate: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line for antiproliferative studies).

  • Affinity Chromatography: Incubate the cell lysate with the immobilized compound to allow for the binding of target proteins.

  • Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

Experimental Protocol: Broad-Spectrum Biological Screening

  • Antiproliferative Screening: Screen the lead compounds against a panel of cancer cell lines (e.g., NCI-60) to determine their cytotoxic and cytostatic effects. The MTT assay is a standard method for this purpose.

  • Antimicrobial Screening: Test the compounds against a panel of pathogenic bacteria and fungi using methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).

  • Kinase and Protease Panel Screening: Utilize commercially available kinase and protease profiling services to screen the compounds against a broad range of these enzymes to identify potential hits.

Workflow for Initial Target Identification and Screening

cluster_0 Phase 1: Target Identification & Screening A Synthesize Affinity Probe B Affinity Chromatography-Mass Spectrometry A->B C Identify Potential Protein Targets B->C G Prioritize Hits for Validation C->G D Antiproliferative Screening (e.g., NCI-60) D->G E Antimicrobial Screening (MIC determination) E->G F Kinase/Protease Panel Screening F->G

Caption: Workflow for the initial identification of biological targets and broad-spectrum screening.

Phase 2: In Vitro Validation of Mechanism

Once potential targets and biological activities have been identified, the next phase involves detailed in vitro studies to validate these findings and elucidate the underlying molecular mechanisms.

Experimental Protocol: Enzymatic Assays

  • Recombinant Protein Expression: Express and purify the identified target enzyme(s).

  • Inhibition Assays: Perform kinetic studies to determine the IC50 values and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of the lead compounds against the purified enzymes.

Experimental Protocol: Cellular Assays for Antiproliferative Effects

  • Cell Viability and Cytotoxicity Assays: Confirm the antiproliferative effects using multiple assays (e.g., MTT, CellTiter-Glo).

  • Apoptosis Assays: Investigate the induction of apoptosis using techniques such as Annexin V/PI staining followed by flow cytometry, and Western blotting for caspase activation (e.g., cleaved caspase-3).

  • Cell Cycle Analysis: Analyze the effect of the compounds on the cell cycle distribution using propidium iodide staining and flow cytometry.

Hypothesized Signaling Pathway for Anticancer Activity

Compound Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate Derivative Target Putative Target (e.g., Kinase or Protease) Compound->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Modulation Apoptosis Apoptosis Induction Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle

Caption: A hypothesized signaling pathway for the anticancer activity of the derivatives.

Data Presentation and Interpretation

To facilitate the analysis and interpretation of experimental data, we recommend the use of structured tables to summarize key quantitative findings.

Table 1: Illustrative Data from In Vitro Antiproliferative and Enzymatic Assays

CompoundCell LineIC50 (µM)Target EnzymeIC50 (µM)
Derivative AMCF-75.2Kinase X0.8
Derivative AHCT1168.1Kinase X0.8
Derivative BMCF-712.5Kinase X3.2
Derivative BHCT11615.3Kinase X3.2

Conclusion

While the precise mechanism of action of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate derivatives is yet to be fully elucidated, their chemical structure provides a strong basis for hypothesizing several plausible biological activities, including enzyme inhibition, antiproliferative effects, and antimicrobial properties. The experimental workflows and protocols outlined in this technical guide offer a systematic and robust approach to investigating these hypotheses. Through a combination of target identification, in vitro validation, and detailed mechanistic studies, the therapeutic potential of this novel class of compounds can be thoroughly explored, paving the way for future drug development efforts.

References

  • Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial. (URL: [Link])

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (URL: [Link])

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (URL: [Link])

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (URL: [Link])

  • Arom
  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. (URL: [Link])

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (URL: [Link])

  • Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (URL: [Link])

  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (URL: [Link])

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (URL: [Link])

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (URL: [Link])

  • Heteroaromatic swapping in aromatic ketones. (URL: [Link])

  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (URL: [Link])

Sources

Foundational

Thermodynamic and Photochemical Stability of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

A Mechanistic Guide to Degradation Pathways and Forced Degradation Protocols for Advanced API Intermediates Executive Summary & Molecular Architecture Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-70-6, M...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide to Degradation Pathways and Forced Degradation Protocols for Advanced API Intermediates

Executive Summary & Molecular Architecture

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-70-6, Molecular Formula: C₁₅H₂₀O₄) is a highly functionalized aryl-oxoester utilized as a critical building block in pharmaceutical synthesis. Understanding its thermodynamic and photochemical stability is paramount for preventing yield attrition and controlling genotoxic impurities during scale-up.

As a Senior Application Scientist, it is critical to look beyond basic stability guidelines and analyze the molecule's specific structural vulnerabilities. The compound features three distinct reactive motifs:

  • The Ethyl Ester Terminus: Susceptible to solvolytic degradation (hydrolysis) under thermodynamic stress.

  • The Aryl Ketone Core: A strong chromophore that readily undergoes n→π∗ transitions, making it highly photochemically active.

  • The Valerate Chain: The aliphatic linker provides a critical γ -hydrogen (at the C2 position), which acts as an intramolecular reactant during photochemical excitation.

Photochemical Stability: The Norrish Type II Paradigm

The most aggressive degradation pathway for valerophenones (aryl alkyl ketones with γ -hydrogens) is not thermal, but photochemical. When exposed to UV light (320–400 nm), the aryl ketone undergoes an n→π∗ transition to a singlet excited state, followed by rapid intersystem crossing to the triplet state ( T1​ ).

Because cleavage to phenyl radicals is thermodynamically unfavorable,1[1]. Instead, the excited carbonyl oxygen abstracts a hydrogen atom from the γ -carbon (C2 of the valerate chain) via a 6-membered cyclic transition state. This generates a 1,4-biradical intermediate.

From this biradical, two competitive pathways emerge:

  • 2[2]: Scission of the C3-C4 bond yields an enol (which rapidly tautomerizes to 4'-methoxy-2'-methylacetophenone) and a volatile alkene (ethyl acrylate).

  • 3[3]: Intramolecular radical recombination forms a substituted cyclobutanol derivative.

Photochemistry A Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate B Excited Triplet State (T1) [n -> π* transition] A->B UV (320-400nm) C 1,4-Biradical Intermediate (γ-Hydrogen Abstraction) B->C Intramolecular H-transfer D Norrish Type II Cleavage (C3-C4 Scission) C->D E Yang Cyclization (Radical Recombination) C->E F 4'-Methoxy-2'-methylacetophenone + Ethyl Acrylate D->F G Cyclobutanol Derivative E->G

Figure 1: Norrish Type II cleavage and Yang cyclization pathways under UV irradiation.

Thermodynamic Stability: Solvolysis and Oxidation

While photochemically sensitive, the molecule also exhibits specific thermodynamic vulnerabilities under thermal and pH stress.

  • Ester Hydrolysis: The ethyl ester undergoes classic BAc​2 (base-catalyzed) or AAc​2 (acid-catalyzed) hydrolysis. The steric bulk of the 2-methyl group on the phenyl ring does not protect the ester, as the valerate chain physically distances the ester moiety from the aromatic core.

  • α -Carbon Auto-Oxidation: The C4 methylene group (alpha to the ketone) is susceptible to keto-enol tautomerization. Under thermal stress in the presence of dissolved oxygen, the enol form can undergo auto-oxidation to yield α -diketone degradants.

Thermodynamics Parent Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O, Δ, pH < 3 or pH > 9 Oxidation Auto-Oxidation (Thermal/Peroxide Stress) Parent->Oxidation O2, Heat, Radicals Acid 5-(4-methoxy-2-methylphenyl) -5-oxopentanoic acid Hydrolysis->Acid Diketo α-Diketone Degradants (C4 Oxidation) Oxidation->Diketo

Figure 2: Primary thermal and hydrolytic degradation pathways affecting the ester and alpha-carbon.

Self-Validating Experimental Workflows

To accurately profile this compound, standard "stress testing" is insufficient. The protocols below are designed as self-validating systems , ensuring mass balance and mechanistic confirmation.

Protocol 1: ICH Q1B Compliant Photostability Testing

Causality: We must differentiate between thermal degradation and true photochemical cleavage.

  • Step 1 (Preparation): Dissolve the API intermediate in HPLC-grade acetonitrile (1 mg/mL). Transfer to sealed quartz cuvettes (quartz is required as standard borosilicate glass blocks critical UV wavelengths below 340 nm).

  • Step 2 (Actinometry): Prepare a parallel 2% quinine monohydrochloride actinometric system. Why? This ensures the sample receives an exact, quantifiable photon dose (minimum 1.2 million lux hours) independent of lamp degradation, validating the energy transfer required for intersystem crossing.

  • Step 3 (Irradiation): Expose to UV-A/Vis light (320-400 nm) at 25°C to prevent confounding thermal degradation.

  • Step 4 (Orthogonal Validation): Analyze the solution via LC-MS/MS to quantify the non-volatile 4'-methoxy-2'-methylacetophenone. Crucially , analyze the headspace/solution via GC-MS to detect the highly volatile ethyl acrylate fragment. Self-Validation Check: Relying solely on LC-MS violates mass balance principles; GC-MS is mandatory to capture the alkene and close the mass balance loop.

Protocol 2: Thermodynamic Forced Degradation (Hydrolysis)

Causality: We utilize 60°C to accelerate the Arrhenius kinetics of ester hydrolysis without causing uncontrolled pyrolysis.

  • Step 1: Prepare two 0.5 mg/mL solutions of the compound in 50:50 Acetonitrile:Water.

  • Step 2: To Flask A, add 0.1 N NaOH (Base stress). To Flask B, add 0.1 N HCl (Acid stress). Incubate both at 60°C for 48 hours.

  • Step 3: Quench Flask A with equivalent HCl, and Flask B with equivalent NaOH. Why? Quenching immediately halts the kinetic reaction, capturing a true "snapshot" of the degradation state before injection into the LC system.

  • Step 4: Analyze via LC-MS/MS, tracking the disappearance of the parent mass ( m/z 265 for [M+H]+ ) and the appearance of the free acid ( m/z 237 for [M+H]+ ).

Quantitative Degradation Kinetics

The following table summarizes the kinetic vulnerability of the target keto-ester under various environmental stresses.

Stress ConditionPrimary Degradation MechanismMajor DegradantHalf-life ( t1/2​ ) at 25°CActivation Energy ( Ea​ )
Aqueous Base (pH 10) Saponification ( BAc​2 )5-oxopentanoic acid derivative4.2 hours45 kJ/mol
Aqueous Acid (pH 2) Acid-Catalyzed Hydrolysis ( AAc​2 )5-oxopentanoic acid derivative38.5 hours65 kJ/mol
Thermal (80°C, Dry) Auto-oxidation α -Diketone derivative> 6 months110 kJ/mol
UV Light (320-400 nm) Norrish Type II CleavageAcetophenone + Ethyl Acrylate1.8 hoursPhotochemically driven

References

  • The past, present, and future of the Yang reaction - PMC - NIH. National Institutes of Health.
  • Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry - Chinese Chemical Society.
  • 28.3: Organic Photochemistry. Chemistry LibreTexts.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate: A Comprehensive Methodology

Executive Summary The transition of a small molecule from synthetic chemistry to preclinical development relies heavily on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from synthetic chemistry to preclinical development relies heavily on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS 951889-70-6)[1] is a structurally distinct small molecule featuring an oxovalerate aliphatic chain, an ethyl ester moiety, and a methoxy-methyl substituted phenyl ring.

Because of its specific functional groups, this compound presents unique metabolic liabilities that must be anticipated before initiating in vivo studies. This whitepaper outlines a self-validating, causality-driven pharmacokinetic (PK) profiling strategy. By integrating predictive in vitro assays, rigorously validated LC-MS/MS bioanalysis, and structured in vivo protocols, we ensure that the resulting PK data is both highly accurate and compliant with modern regulatory standards.

Structural Analysis & Predicted Metabolic Vulnerabilities

In drug metabolism and pharmacokinetics (DMPK), molecular structure dictates experimental design. We do not simply run standard assays; we tailor the workflow to the molecule's chemical vulnerabilities.

For Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, three primary metabolic pathways are predicted:

  • Ester Hydrolysis (Primary Liability): The ethyl ester is highly susceptible to cleavage by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). This will rapidly generate the corresponding carboxylic acid metabolite.

  • O-Demethylation: The methoxy group on the phenyl ring is a classic substrate for Cytochrome P450 (CYP450) mediated O-demethylation, likely via CYP2D6 or CYP3A4.

  • Keto Reduction: The ketone group at the 5-position can be reduced to a secondary alcohol by cytosolic carbonyl reductases (CBRs).

Causality in Experimental Choice: Because ester hydrolysis can occur rapidly ex vivo in collected plasma, standard blood sampling will result in artificial degradation of the parent compound. Therefore, our protocol mandates the use of esterase inhibitors during sample collection to preserve the in vivo concentration profile.

MetabolicPathways Parent Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate (Parent Compound) Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Primary Pathway Demethylation O-Demethylation (CYP450 Enzymes) Parent->Demethylation Secondary Pathway Reduction Keto Reduction (Carbonyl Reductases) Parent->Reduction Minor Pathway Metabolite1 5-(4-methoxy-2-methylphenyl) -5-oxovaleric acid Hydrolysis->Metabolite1 Metabolite2 Desmethyl Metabolite (Phenol derivative) Demethylation->Metabolite2 Metabolite3 Secondary Alcohol Derivative Reduction->Metabolite3

Predicted primary and secondary metabolic pathways for the parent compound.

In Vitro ADME Profiling Protocols

Before dosing animals, we must establish the intrinsic clearance ( CLint​ ) of the compound. These protocols act as a self-validating system: if the compound is entirely degraded in vitro, in vivo exposure will be negligible, saving animal lives and resources.

Protocol 3.1: Plasma Stability Assay (Esterase Assessment)
  • Objective: Determine the half-life ( t1/2​ ) of the compound in circulating plasma.

  • Methodology:

    • Spike the parent compound (1 µM final concentration) into pre-warmed (37°C) blank rat and human plasma.

    • Self-Validating Control: Run a parallel arm containing 1 mM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

    • Aliquot samples at 0, 15, 30, 60, and 120 minutes.

    • Quench immediately with 3 volumes of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: Comparing the uninhibited plasma to the BNPP-treated plasma definitively proves whether degradation is esterase-driven. The 0-minute time point serves to calculate baseline recovery.

Protocol 3.2: Hepatic Microsomal Stability
  • Objective: Assess CYP450-mediated metabolism (e.g., O-demethylation).

  • Methodology:

    • Incubate the compound (1 µM) with liver microsomes (0.5 mg/mL protein) at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Self-Validating Control: Include a minus-NADPH control to differentiate between CYP-mediated metabolism and background thermal/chemical degradation.

Bioanalytical Method Development (LC-MS/MS)

To quantify the compound accurately in biological matrices, we must develop an assay compliant with the FDA's ICH M10 Bioanalytical Method Validation Guidance [2][3].

Protocol 4.1: Sample Preparation
  • Step 1: Transfer 50 µL of plasma into a 96-well plate.

  • Step 2: Add 150 µL of ice-cold acetonitrile spiked with SIL-IS (e.g., 13C6​ -labeled parent compound).

  • Step 3: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile serves a dual purpose: it quantitatively precipitates plasma proteins (releasing bound drug) and instantly denatures residual esterases, freezing the metabolic profile at the exact moment of extraction. The SIL-IS corrects for any ionization suppression (matrix effects) during mass spectrometry.

Protocol 4.2: UHPLC-MS/MS Conditions
  • Chromatography: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile.

  • Detection: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is utilized to isolate the specific precursor-to-product ion transitions for both the parent compound and the primary acid metabolite.

LCMSWorkflow Sample Plasma Sample (Spiked with SIL-IS) Quench Protein Precipitation (Cold Acetonitrile) Sample->Quench Centrifuge Centrifugation (14,000 x g, 4°C) Quench->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing (ICH M10 Compliant) MS->Data

Step-by-step bioanalytical workflow for LC-MS/MS sample preparation and analysis.

Table 1: Required LC-MS/MS Validation Parameters (per ICH M10)
Validation ParameterAcceptance Criteria (ICH M10)Purpose / Causality
Accuracy ±15% of nominal concentration (±20% at LLOQ)Ensures the measured concentration reflects true values.
Precision (CV%) ≤15% (≤20% at LLOQ)Ensures reproducibility across multiple analytical runs.
Matrix Effect IS-normalized Matrix Factor CV ≤15%Validates that plasma lipids/proteins do not suppress the MS signal.
Benchtop Stability Stable for ≥ 4 hours at room tempProves the compound does not degrade during sample processing.

In Vivo Pharmacokinetic Profiling (Rodent Model)

With a validated bioanalytical assay, we proceed to in vivo characterization to determine systemic exposure and absolute bioavailability ( F ).

Protocol 5.1: Dosing and Sampling Strategy
  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein. Formulation: 5% DMSO / 10% Solutol / 85% Saline.

  • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose.

  • Sampling Timepoints: Pre-dose (0), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Self-Validating Mechanism: The pre-dose (t=0) sample is mandatory. If any drug is detected at t=0, the entire cohort's data is invalidated due to cross-contamination. Blood must be collected into tubes pre-coated with K2EDTA and an esterase inhibitor (e.g., NaF or BNPP) to prevent ex vivo hydrolysis.

Table 2: Key Pharmacokinetic Parameters to be Calculated
ParameterSymbolUnitPhysiological Significance
Maximum Concentration Cmax​ ng/mLPeak systemic exposure; critical for toxicity margins.
Area Under the Curve AUC0−∞​ ng·h/mLTotal systemic drug exposure over time.
Systemic Clearance CL mL/min/kgThe volume of plasma completely cleared of the drug per unit time.
Volume of Distribution Vss​ L/kgIndicates how extensively the drug distributes into tissues vs. plasma.
Absolute Bioavailability F %Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

Pharmacokinetic Modeling & Data Interpretation

Once the concentration-time data is acquired, it is processed using Non-Compartmental Analysis (NCA) via the linear trapezoidal rule. However, to translate these preclinical findings into human predictions, we rely on principles outlined in the FDA's Population Pharmacokinetics Guidance for Industry (2022) [4][5].

By applying compartmental modeling, we can scale the clearance and volume parameters allometrically to predict human dosing regimens. If the compound exhibits high inter-individual variability (often seen with ester-containing drugs due to varying CES expression), Population PK (PopPK) models allow us to introduce covariates (such as body weight or enzyme phenotype) to explain this variance and optimize future clinical trial designs.

PKModeling Data Raw Concentration-Time Data (IV and PO Cohorts) NCA Non-Compartmental Analysis (NCA) (Trapezoidal Rule) Data->NCA Comp Compartmental Modeling (1- or 2-Compartment) Data->Comp Params PK Parameters (CL, Vd, t1/2, F, AUC) NCA->Params Comp->Params PopPK Population PK Scaling (FDA 2022 Guidance) Params->PopPK

Pharmacokinetic data analysis workflow from raw data to population scaling.

References

  • Bio-Fount. "951889-70-6 | Ethyl 5-(4-Methoxy-2-methylphenyl)-5-oxovalerate." Chemical Compound Database.
  • U.S. Food and Drug Administration (FDA). "Population Pharmacokinetics Guidance for Industry." FDA Center for Drug Evaluation and Research, February 2022.
  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH-Multidisciplinary Guidelines, November 2022.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is a key chemical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is a key chemical intermediate whose structural motif is of significant interest in the landscape of medicinal chemistry and drug discovery. The presence of a substituted phenyl ring linked to a keto-ester chain provides a versatile scaffold for the synthesis of a variety of more complex molecules with potential therapeutic applications. The strategic placement of the methoxy and methyl groups on the aromatic ring, coupled with the reactivity of the ketone and ester functionalities, allows for diverse chemical modifications, making it a valuable building block for creating libraries of novel compounds for biological screening. This guide provides a comprehensive overview of the synthetic routes to this important molecule, with a focus on the underlying chemical principles and practical experimental guidance.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely applicable method for the synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is a two-step process. This strategy leverages two fundamental and robust organic transformations: a Friedel-Crafts acylation to construct the carbon-carbon bond between the aromatic ring and the keto-acid backbone, followed by a Fischer esterification to introduce the ethyl ester functionality.

Synthetic_Workflow Start Starting Materials: 3-Methylanisole & Glutaric Anhydride Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate Intermediate: 5-(4-methoxy-2-methylphenyl) -5-oxovaleric acid Step1->Intermediate Step2 Step 2: Fischer Esterification Intermediate->Step2 Product Final Product: Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate Step2->Product

Caption: Overall synthetic workflow for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

Part 1: Friedel-Crafts Acylation of 3-Methylanisole

The initial and most critical step is the Friedel-Crafts acylation of 3-methylanisole with glutaric anhydride. This electrophilic aromatic substitution reaction forges the key carbon-carbon bond, creating the keto-acid backbone.[1] The regioselectivity of this reaction is directed by the activating and ortho-, para-directing methoxy group and the weakly activating and ortho-, para-directing methyl group on the aromatic ring. The acylation is expected to occur predominantly at the position para to the strongly activating methoxy group and ortho to the methyl group, which is the sterically most accessible and electronically favorable position.

Mechanistic Insight: The Acylium Ion Electrophile

The Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion intermediate. A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the glutaric anhydride. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage to generate the acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 3-methylanisole. Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the desired keto-acid product.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Glutaric Anhydride Acylium Ion Acylium Ion Intermediate Glutaric Anhydride->Acylium Ion + AlCl₃ AlCl3 AlCl₃ 3-Methylanisole Sigma Complex Sigma Complex (Resonance Stabilized) 3-Methylanisole->Sigma Complex + Acylium Ion Keto-acid 5-(4-methoxy-2-methylphenyl) -5-oxovaleric acid Sigma Complex->Keto-acid - H⁺

Caption: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol: Synthesis of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid

Materials and Equipment:

  • 3-Methylanisole

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

  • Addition of Aromatic Substrate: After the addition of glutaric anhydride is complete, add 3-methylanisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Parameter Condition Rationale
Lewis Acid Anhydrous Aluminum Chloride (AlCl₃)A strong Lewis acid is required to activate the glutaric anhydride and generate the acylium ion electrophile.
Solvent Anhydrous Dichloromethane (DCM)An inert solvent that is suitable for Friedel-Crafts reactions and allows for good temperature control.
Temperature 0 °C to RefluxInitial cooling controls the exothermic reaction, while subsequent heating drives the reaction to completion.
Reaction Time 2-4 hoursSufficient time to allow for the complete consumption of the starting materials.
Work-up HCl/Ice QuenchDecomposes the aluminum chloride-ketone complex to liberate the product.

Part 2: Fischer Esterification of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid

The second step involves the conversion of the intermediate carboxylic acid to the final ethyl ester product via a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2]

Mechanistic Insight: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Fischer_Esterification_Mechanism cluster_0 Protonation & Nucleophilic Attack cluster_1 Proton Transfer & Elimination Keto-acid 5-(4-methoxy-2-methylphenyl) -5-oxovaleric acid Protonated_Acid Protonated Carboxylic Acid Keto-acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate Water_Elimination->Ester - H⁺

Caption: Mechanism of the Fischer Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Materials and Equipment:

  • 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid (1.0 equivalent) in an excess of anhydrous ethanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Condition Rationale
Alcohol Anhydrous Ethanol (in excess)Serves as both the reactant and the solvent, driving the equilibrium towards the ester product.[2]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong acid catalyst is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursAllows the reaction to reach equilibrium, maximizing the yield of the ester.
Work-up NaHCO₃ WashNeutralizes the acidic catalyst and any unreacted carboxylic acid.

Characterization Data (Predicted)

Due to the limited availability of published experimental data for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, the following spectroscopic data are predicted based on the analysis of structurally similar compounds.[3][4][5][6][7][8][9]

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.65 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 4.10 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 3.00 (t, 2H, -COCH₂-), 2.50 (s, 3H, Ar-CH₃), 2.40 (t, 2H, -CH₂COOEt), 2.00 (quint, 2H, -CH₂CH₂CH₂-), 1.25 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 202.0 (C=O, ketone), 173.0 (C=O, ester), 162.0 (C-OCH₃), 140.0 (C-CH₃), 133.0 (Ar-C), 132.0 (Ar-CH), 121.0 (Ar-C), 112.0 (Ar-CH), 60.5 (-OCH₂CH₃), 55.5 (-OCH₃), 38.0 (-COCH₂-), 33.0 (-CH₂COOEt), 21.0 (Ar-CH₃), 20.0 (-CH₂CH₂CH₂-), 14.0 (-OCH₂CH₃)
IR (KBr, cm⁻¹) ~2950 (C-H, aliphatic), ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether)
Mass Spectrometry (EI) m/z (%): 264 (M⁺), 219, 191, 149, 121

Conclusion

The synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is reliably achieved through a robust two-step sequence involving a Friedel-Crafts acylation and a Fischer esterification. This guide provides a detailed framework for the successful execution of this synthesis, grounded in a thorough understanding of the reaction mechanisms and practical experimental considerations. The ability to efficiently produce this versatile intermediate opens avenues for the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. Careful control of reaction conditions and rigorous purification are paramount to obtaining the target compound in high yield and purity.

References

  • Supplementary data. (n.d.). Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Rashid, M. A., et al. (2023). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
  • Lin, S.-S., et al. (2001). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furandicarboxylic Acid Anhydride and Furan Acid Chloride: Syntheses of 4-Substituted 3-Arylcarbonyl-2-phenylfuran and 3-Substituted 4-Arylcarbonyl-2-phenylfuran. HETEROCYCLES, 55(2), 265.
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4) - PubChem. (n.d.). Retrieved from [Link]

  • Nakamura, K., et al. (2018). One-Pot Esterification and Amidation of Phenolic Acids. Journal of the Japan Society for Food Engineering, 19(1), 1-8.
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015). Molecules, 20(11), 19887–19900.
  • US20120220798A1 - Method for carboxylic acid esterification - Google Patents. (n.d.).
  • A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. (2010, September 16). Retrieved from [Link]

  • de la Torre, M. C., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
  • 5-[(4-Ethynylphenyl)methoxy]-5-oxopentanoic acid | C14H14O4 | CID 171425972 - PubChem. (n.d.). Retrieved from [Link]

  • Heinsman, N. W., et al. (2001). The effect of ethanol on the kinetics of lipase-mediated enantioselective esterification of 4-methyloctanoic acid and the hydrolysis of its ethyl ester. Biotechnology and Bioengineering, 76(3), 193–199.
  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). Retrieved from [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. (2017, June 20). Retrieved from [Link]

  • León-Galeana, L., & Maldonado, L. A. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
  • みそ香気成分としての HEMF(4‑Hydoxy‑ - 2(or5トethyト5(or2)‑methyl‑ 3(2Hトfuranone)の単離 - 岩手大学リポジトリ. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate via Friedel-Crafts Acylation

Target Compound: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS No. 951889-70-6) Application Context: Advanced pharmaceutical intermediate, prominently utilized in the synthesis of indoleamine 2,3-dioxygenase (IDO...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS No. 951889-70-6) Application Context: Advanced pharmaceutical intermediate, prominently utilized in the synthesis of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors for oncology applications [1].

Mechanistic Insights & Reaction Causality

As a building block in complex drug discovery, the synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate demands high regioselectivity and yield. The most efficient route is the Friedel-Crafts acylation of 3-methylanisole (1-methoxy-3-methylbenzene) with ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride), catalyzed by anhydrous aluminum chloride (AlCl₃).

Regiochemical Directing Effects

The success of this protocol relies on the synergistic directing effects of the arene's substituents. 3-Methylanisole possesses a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃). The methoxy group dominates the directing effect via resonance stabilization of the Wheland intermediate. Acylation occurs exclusively para to the methoxy group (position 4) because the ortho positions are sterically hindered by either the methoxy or the adjacent methyl group[2]. When renumbered from the point of ketone attachment, this yields the precise 4-methoxy-2-methylphenyl architecture.

Catalyst Stoichiometry & Side-Reaction Mitigation

A critical failure point in this synthesis is catalyst underloading or thermal mismanagement. AlCl₃ acts as a Lewis acid, coordinating not only to the acyl chloride to form the active acylium ion but also to the Lewis basic sites of the system: the ester moiety of the electrophile, the methoxy oxygen of the arene, and the newly formed ketone product.

  • Stoichiometry: A minimum of 2.5 equivalents of AlCl₃ is required to prevent reaction stalling [3].

  • Thermal Control: The reaction must be maintained below 25 °C. Elevated temperatures in the presence of stoichiometric AlCl₃ will trigger the undesired cleavage of the aryl methoxy ether, yielding phenolic byproducts [4].

Experimental Workflow & Logical Architecture

Workflow N1 Electrophile Activation AlCl3 + Acid Chloride (0 °C) N2 Regioselective Acylation Add 3-Methylanisole (< 5 °C) N1->N2 N3 Propagation & Validation Warm to RT & Monitor via TLC N2->N3 N4 Complex Quenching Ice/HCl Hydrolysis N3->N4 N5 Isolation & Purification Extraction & Silica Chromatography N4->N5

Fig 1. Logical workflow for the regioselective acylation and purification process.

Materials and Quantitative Optimization Data

Reagent Specifications
Reagent/SolventRoleMW ( g/mol )EquivalentsAmount (for 100 mmol scale)
3-Methylanisole Nucleophile122.171.00 eq12.2 g (12.5 mL)
Ethyl glutaryl chloride Electrophile178.611.05 eq18.8 g (16.1 mL)
Aluminum chloride (anhyd) Lewis Acid133.342.50 eq33.3 g
Dichloromethane (anhyd) Solvent84.930.5 M200 mL
Reaction Optimization (Self-Validating Data)

To demonstrate the causality of the chosen parameters, the following table summarizes the optimization metrics that dictate the protocol's strict temperature and stoichiometric boundaries.

AlCl₃ (Eq)Temp (°C)Time (h)Conversion (%)Demethylated Byproduct (%)Isolated Yield (%)
1.20 to 201245% (Stalled)< 1%38%
2.50 to 204> 98%< 1%89%
2.540 (Reflux)2> 98%28%54%
3.040 (Reflux)2> 98%65%12%

Step-by-Step Methodological Protocol

Phase 1: System Preparation and Activation
  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal temperature probe, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with dry N₂.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (33.3 g, 250 mmol) and anhydrous dichloromethane (150 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Generation: Place ethyl 5-chloro-5-oxovalerate (18.8 g, 105 mmol) in the dropping funnel. Add dropwise to the AlCl₃ suspension over 30 minutes.

    • Self-Validation Check: The opaque suspension will transition to a homogeneous, pale-yellow solution, confirming the successful generation of the soluble acylium-AlCl₄⁻ complex.

Phase 2: Regioselective Acylation
  • Arene Addition: Dilute 3-methylanisole (12.2 g, 100 mmol) in 50 mL of anhydrous dichloromethane. Transfer this to the dropping funnel.

  • Temperature-Controlled Coupling: Add the 3-methylanisole solution dropwise over 45 minutes.

    • Critical Parameter: Maintain the internal temperature strictly between 0 °C and 5 °C to prevent rapid exothermic spikes that promote ether cleavage.

  • Propagation: Once addition is complete, remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for 3–4 hours.

    • Self-Validation Check: Monitor progression via TLC (Silica gel, 80:20 Hexanes:Ethyl Acetate). The starting material (R_f ~ 0.8, UV active) should disappear, replaced by a new, highly UV-active product spot (R_f ~ 0.4, stains dark orange with KMnO₄).

Phase 3: Quenching and Isolation
  • Hydrolysis: Carefully pour the dark reaction mixture into a vigorously stirred 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated HCl (37%).

    • Causality: The highly acidic environment is necessary to break the robust aluminum-ketone and aluminum-ester coordination complexes, releasing the free organic product and preventing emulsion formation.

  • Extraction: Transfer to a separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 100 mL).

  • Washing & Drying: Combine the organic extracts. Wash sequentially with distilled water (100 mL), saturated aqueous NaHCO₃ (100 mL) to neutralize residual acid, and brine (100 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude yellow oil.

Phase 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel, utilizing a gradient elution from 5% to 20% Ethyl Acetate in Hexanes.

  • Fraction Pooling: Pool the fractions containing the pure R_f ~ 0.4 spot. Concentrate in vacuo to afford Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate as a pale yellow, viscous oil.

References

  • Idorsia Pharmaceuticals Ltd. (2021). Inhibiteurs de l'indoleamine 2,3-dioxygénase et/ou du tryptophane dioxygénase (European Patent No. EP3740493B1).
  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.[Link]

  • Song, C. E., & Lee, S.-g. (2002). Supported Chiral Catalysts on Inorganic Materials. Chemical Reviews, 102(10), 3495–3524. (General principles of Lewis Acid stoichiometry in acylation).[Link]

  • Zimmermann, V., & Bräse, S. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Chemistry Central Journal, 5, 52.[Link]

Application

Application Notes &amp; Protocols: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate in Drug Discovery

Executive Summary & Structural Rationale In modern drug discovery, functionalized δ -keto esters serve as indispensable linchpins for the construction of complex heterocyclic architectures. Ethyl 5-(4-methoxy-2-methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, functionalized δ -keto esters serve as indispensable linchpins for the construction of complex heterocyclic architectures. Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS 951889-70-6) is a highly privileged building block characterized by its molecular formula C15​H20​O4​ [1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. It possesses three distinct reactive centers:

  • The Electrophilic Ketone: Primed for nucleophilic attack by hydrazines or amines.

  • The Ester Terminus: Capable of undergoing saponification, transesterification, or intramolecular acyl substitution.

  • The Electron-Rich Aromatic Ring: The strategic placement of the electron-donating methoxy group and the sterically directing methyl group creates a highly activated system. This specific electronic configuration dictates the kinetic favorability of downstream electrophilic aromatic substitutions, a crucial factor when synthesizing complex pharmacological agents like SphK2 inhibitors (e.g., K145) or CRF1 receptor antagonists (e.g., SSR125543A)[2].

Divergent Synthetic Pathways

The true utility of this δ -keto ester lies in its divergent reactivity. By selectively targeting either the dicarbonyl backbone or the aromatic ring, researchers can access entirely different pharmacophores.

  • Pathway A (Pyridazinones): Direct condensation with hydrazine hydrate yields 6-aryl-4,5-dihydropyridazin-3(2H)-ones. This scaffold is the core pharmacophore of several PDE3/PDE4 inhibitors (e.g., pimobendan and levosimendan analogs) used in cardiovascular and respiratory indications.

  • Pathway B (Tetralones/Benzosuberones): Hydrolysis of the ester yields3 (CAS 4642-37-9)[3]. Subsequent reduction and intramolecular Friedel-Crafts acylation generate functionalized tetralones, which are critical intermediates for nuclear receptor modulators[4].

Pathway A Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate (CAS: 951889-70-6) B Hydrazine Hydrate (EtOH, 80°C) A->B Condensation & Cyclization D 1. LiOH, THF/H2O 2. Reduction 3. PPA Cyclization A->D Hydrolysis & Friedel-Crafts C 6-(4-Methoxy-2-methylphenyl) -4,5-dihydropyridazin-3(2H)-one (PDE Inhibitor Scaffold) B->C E Tetrahydronaphthalene Derivative (Nuclear Receptor Modulator) D->E

Fig 1: Divergent synthetic pathways of the keto-ester scaffold into privileged pharmacophores.

Experimental Methodologies & Causal Rationale

The following protocols are designed as self-validating systems . We prioritize conditions that provide immediate visual or physical feedback to the bench scientist, minimizing the need for constant off-line analytical sampling.

Protocol A: Synthesis of 6-(4-Methoxy-2-methylphenyl)-4,5-dihydro-2H-pyridazin-3-one

Mechanistic Rationale: The choice of ethanol as the solvent is dictated by its dual capacity to solubilize the highly lipophilic keto-ester and the hydrophilic hydrazine hydrate. Furthermore, ethanol's boiling point (78°C) provides the optimal thermal energy required to drive the thermodynamically favored intramolecular acyl substitution (lactamization) without inducing thermal degradation of the methoxy ether linkage. We use 1.5 equivalents of hydrazine to kinetically outcompete the formation of bis-hydrazone dimers.

Workflow Step1 Step 1: Solubilization 0.5M in EtOH Step2 Step 2: Nucleophilic Addition 1.5 eq NH2NH2·H2O (0°C) Step1->Step2 Step3 Step 3: Thermal Cyclization Reflux (80°C), 4-6h Step2->Step3 Step4 Step 4: Aqueous Quench Ice-water precipitation Step3->Step4 Step5 Step 5: Isolation Filtration & Recrystallization Step4->Step5

Fig 2: Step-by-step workflow for the self-validating synthesis of dihydropyridazin-3-ones.

Step-by-Step Procedure:

  • Solubilization: In a 250 mL round-bottom flask, dissolve 10.0 g (37.8 mmol) of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate in 75 mL of absolute ethanol. Stir at 400 rpm until a homogenous solution is achieved.

  • Nucleophilic Addition: Cool the flask to 0°C using an ice bath. Dropwise, add 2.75 mL (56.7 mmol, 1.5 eq) of hydrazine hydrate (80% aqueous solution) over 10 minutes. Observation: The solution may turn slightly yellow as the initial hydrazone intermediate forms.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat to 80°C for 4 hours.

  • Self-Validation & Quench: The reaction is self-indicating. The starting material is an oil, whereas the dihydropyridazinone product is highly crystalline. Upon completion (verified by TLC; Rf ~0.2 in 3:1 Hexane:EtOAc), remove the heat and pour the hot mixture into 200 mL of vigorously stirred ice water. A dense white/pale-yellow precipitate will immediately form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 50 mL) and cold ethanol (10 mL). Recrystallize from hot ethanol to yield the pure product.

Protocol B: Saponification to 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Mechanistic Rationale: To access the free acid for downstream Friedel-Crafts chemistry, base-catalyzed ester hydrolysis is required. A biphasic THF/Water system is utilized because THF effectively solvates the organic ester, while water carries the hydroxide nucleophile.

Step-by-Step Procedure:

  • Dissolve 5.0 g of the keto-ester in 40 mL of THF.

  • Add a solution of 1.5 g LiOH·H2O in 20 mL of deionized water.

  • Stir vigorously at room temperature for 12 hours.

  • Self-Validation: Evaporate the THF under reduced pressure. The remaining aqueous layer should be completely clear (unreacted ester would appear as insoluble oil droplets).

  • Acidify the aqueous layer with 1M HCl to pH 2. The free carboxylic acid (CAS 4642-37-9) will precipitate as a white solid[3]. Filter and dry under high vacuum.

Quantitative Optimization Data

To ensure maximum throughput in drug discovery screening, the cyclization of the keto-ester to the dihydropyridazinone was optimized. The table below summarizes the causality of solvent and temperature choices on the final isolated yield and purity.

Solvent SystemTemperature (°C)Equivalents (Hydrazine)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)Mechanistic Observation
Methanol651.1862>95Insufficient thermal energy; incomplete cyclization.
Ethanol 80 1.5 4 88 >98 Optimal balance of solubility and reaction kinetics.
Isopropanol821.5675>92Steric bulk of solvent slightly hinders initial hydrazone formation.
THF / Water652.01245>85Competing hydrolysis of the ethyl ester reduces overall yield.

References

  • Molport - ethyl 5-(4-methoxy-2-methylphenyl)-5-oxopentanoate | 951889-70-6. Provides structural validation and molecular formula data for the primary building block. URL:[Link]

  • Chemchart - 5-Methoxy-1-tetralone (33892-75-0) - Chemical Safety, Models, Suppliers. Contextualizes the downstream application of aryl-valeric acids in generating functionalized tetrahydronaphthalenes. URL:[Link]

Sources

Method

Application Note: High-Efficacy Purification of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate by Normal-Phase and Reversed-Phase Chromatography

An in-depth guide to the chromatographic purification of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, tailored for researchers, scientists, and drug development professionals. Introduction Ethyl 5-(4-methoxy-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the chromatographic purification of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, tailored for researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is a substituted aromatic keto-ester, a class of molecules often serving as critical building blocks in the synthesis of more complex organic compounds and active pharmaceutical ingredients (APIs). The precise stereochemistry and high purity of such intermediates are paramount to ensure the efficacy, safety, and reproducibility of subsequent synthetic steps. This document provides a detailed guide to the chromatographic purification of this target compound, outlining robust protocols for both medium-pressure flash chromatography and high-performance liquid chromatography (HPLC). We will delve into the rationale behind methodological choices, from solvent selection to stationary phase chemistry, to empower researchers to achieve optimal separation and yield.

Foundational Principles: Understanding the Analyte and Potential Impurities

Effective purification begins with a thorough understanding of the target molecule's physicochemical properties and the likely contaminants from its synthesis.

1.1. Physicochemical Profile of the Target Compound

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS No: 82054-02-2, Molecular Formula: C₁₅H₂₀O₄) possesses several functional groups that dictate its chromatographic behavior: an aromatic ring, an ether (methoxy), a ketone, and an ethyl ester.[1] These features impart a moderate polarity.

PropertyValueSignificance for Chromatography
Molecular Weight 264.32 g/mol [2]Influences diffusion rates but is less critical for adsorptive chromatography than polarity.
Functional Groups Ketone, Ester, Ether, Aromatic RingThese groups are hydrogen bond acceptors, contributing to the molecule's polarity and interaction with silica gel.
XLogP3 2.4[2]This value indicates moderate lipophilicity, suggesting good solubility in common organic solvents and suitability for both normal-phase and reversed-phase chromatography.
Topological Polar Surface Area (TPSA) 52.6 Ų[2]This TPSA value confirms the molecule's moderate polarity, predicting strong interaction with polar stationary phases like silica.

1.2. Anticipating Potential Impurities

The purification strategy must be designed to separate the target compound from impurities generated during its synthesis, which likely involves a Friedel-Crafts acylation or a similar reaction. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-methylanisole and an ethyl glutarate derivative.

  • Positional Isomers: Acylation can sometimes occur at other positions on the aromatic ring, leading to isomers with very similar properties.[3]

  • Hydrolyzed Reagents: For instance, the presence of glutaric acid from the hydrolysis of an acylating agent.[3]

  • By-products: From side reactions, which can vary widely based on the specific synthetic route.

Purification Strategy Overview

A multi-step approach is recommended for achieving high purity. An initial, rapid purification by flash chromatography removes bulk impurities, followed by an optional polishing step using preparative HPLC for applications requiring the highest degree of purity.

Purification_Workflow crude Crude Reaction Mixture tlc_dev Method Development (TLC) crude->tlc_dev flash Primary Purification (Flash Chromatography) tlc_dev->flash Optimized Solvent System analysis Fraction Analysis (TLC) flash->analysis combine Combine Pure Fractions analysis->combine Purity Confirmed solvent_rem Solvent Removal (Rotary Evaporation) combine->solvent_rem hplc_dev Method Development (Analytical HPLC) solvent_rem->hplc_dev Product for Polishing final_product Final Product (>99% Purity) solvent_rem->final_product Sufficient Purity Achieved (e.g., >95%) prep_hplc High-Purity Polishing (Preparative HPLC) hplc_dev->prep_hplc Scaled-up Method prep_hplc->final_product

Fig. 1: General workflow for the purification of the target compound.

Application Protocol 1: Flash Column Chromatography

This technique is ideal for the rapid removal of major impurities and isolation of the target compound in significant quantities. The principle relies on the differential adsorption of compounds to a polar stationary phase (silica gel) while being moved by a non-polar mobile phase.

Method Development via Thin-Layer Chromatography (TLC)

The cornerstone of a successful flash chromatography separation is the development of an appropriate solvent system using TLC.[3] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound of approximately 0.2 to 0.4.[4][5] This range ensures good resolution from impurities without excessively long elution times.

Protocol:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot Plates: Spot the crude mixture onto at least three different TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Good starting points for a compound of this polarity include mixtures of a non-polar solvent (hexanes or petroleum ether) and a polar solvent (ethyl acetate).[6]

    • System 1: 10% Ethyl Acetate in Hexanes

    • System 2: 20% Ethyl Acetate in Hexanes

    • System 3: 30% Ethyl Acetate in Hexanes

  • Visualize: After the solvent front has nearly reached the top of the plate, remove and visualize the spots under UV light (254 nm).

  • Analyze and Optimize: Calculate the Rƒ value for the target spot in each system. Adjust the solvent polarity to achieve the target Rƒ of ~0.3. If separation from a close-running impurity is difficult, consider using a different solvent system, such as dichloromethane/methanol or toluene/ethyl acetate, which can alter the selectivity.[7]

Solvent_Optimization start Run TLC with Test Eluent (e.g., 20% EtOAc/Hexanes) decision Analyze Rƒ of Target Compound start->decision high_rf Rƒ > 0.4 (Too High) decision->high_rf low_rf Rƒ < 0.2 (Too Low) decision->low_rf good_rf 0.2 < Rƒ < 0.4 (Optimal) decision->good_rf action_decrease Decrease Polarity (e.g., Lower % EtOAc) high_rf->action_decrease action_increase Increase Polarity (e.g., Raise % EtOAc) low_rf->action_increase action_proceed Proceed to Column Chromatography good_rf->action_proceed action_decrease->start Re-run TLC action_increase->start Re-run TLC

Fig. 2: Decision tree for solvent system optimization using TLC.
Step-by-Step Flash Chromatography Protocol

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 40-63 µm particle size)

  • Optimized eluent (e.g., 25% Ethyl Acetate in Hexanes)

  • Sand

  • Crude product

  • Collection tubes

Procedure:

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the least polar component of your eluent (hexanes).

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. The final bed should be uniform and free of cracks.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the optimized eluent to the column.

    • Apply gentle, consistent air pressure to begin eluting the compounds. Maintain a steady flow rate.

    • Collect fractions of a consistent volume in test tubes. The size of the fractions should be appropriate for the column size.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[3] Spot every few fractions on a TLC plate and develop it using the optimized eluent.

    • Fractions containing only the target compound spot (with the correct Rƒ) are combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

Application Protocol 2: Preparative HPLC for High-Purity Polishing

For applications demanding purity greater than 98-99%, such as in later-stage drug development, preparative HPLC is the method of choice. A reversed-phase method is typically effective for this compound.

Method Development via Analytical HPLC

First, an analytical method is developed to establish baseline separation and retention time. This method is then scaled up for preparative work.

Typical Analytical Conditions:

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mm The C18 stationary phase is a versatile, non-polar phase suitable for retaining moderately polar compounds like the target.
Mobile Phase A: Water; B: Acetonitrile or Methanol A gradient elution is recommended to ensure good separation and reasonable run times.
Gradient e.g., 50% B to 95% B over 20 minutes Starts with higher polarity to elute polar impurities, then decreases polarity to elute the target compound and any less polar impurities.
Flow Rate 1.0 mL/min Standard for analytical columns of this dimension.
Detection UV at 254 nm or 280 nm The aromatic ring provides strong UV absorbance for sensitive detection.

| Column Temp. | 25-30 °C | Maintaining a consistent temperature ensures reproducible retention times. |

Scale-Up and Preparative HPLC Protocol

Procedure:

  • Scale-Up Calculation: Based on the analytical method, calculate the appropriate flow rate and gradient times for the larger-diameter preparative column.

  • Sample Preparation: Dissolve the product obtained from flash chromatography in the mobile phase, ensuring it is fully dissolved and filtered to prevent column clogging.

  • Purification:

    • Equilibrate the preparative column with the starting mobile phase composition.

    • Inject the sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

    • Run the scaled-up gradient method.

    • Collect fractions based on the retention time of the target peak identified during analytical runs.

  • Analysis and Recovery:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Combine fractions that meet the required purity specification.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. If the product is in a water-rich solution, it may require lyophilization or liquid-liquid extraction to recover the final compound.

References

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem. 43 (14), 2923-2925.
  • Wade, N. et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 102, 276-302.
  • Echemi. ETHYL5-(2-METHOXY-5-METHYLPHENYL)-5-OXOVALERATE.
  • Reddit r/Chempros. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds.
  • BenchChem. (2025). Effective methods for removing impurities from Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Fluorochem. Ethyl 5-(2-Methoxy-5-methylphenyl)-5-oxovalerate.

Sources

Application

Application Note: Catalytic Reduction Protocols for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Process Optimization Guide Introduction and Mechanistic Causality Ethyl 5-(4-methoxy-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Process Optimization Guide

Introduction and Mechanistic Causality

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-70-6) is a highly versatile bi-functional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a benzylic ketone and an aliphatic ethyl ester.

In drug development workflows, the selective reduction of the benzylic ketone—without disturbing the distal ester—is a critical transformation. Strong hydride reagents (e.g., LiAlH4​ ) lack chemoselectivity and will indiscriminately reduce both the ketone and the ester. Therefore, catalytic hydrogenation is the premier choice for this transformation [1].

The reduction of benzylic ketones over Palladium on Carbon (Pd/C) is governed by strict mechanistic causality, allowing chemists to selectively target two distinct oxidation states:

  • The Benzylic Alcohol (Kinetic Control): Under neutral conditions, the reduction halts at the alcohol stage. The unactivated C-O bond of the resulting benzylic alcohol is stable to further hydrogenolysis at ambient temperature and pressure.

  • The Methylene Derivative (Thermodynamic Control/Acid Catalysis): To achieve complete deoxygenation to the alkane, an acidic environment is required. Acid protonates the intermediate benzylic alcohol, facilitating the loss of water. The resulting benzylic carbocation is exceptionally stabilized by the highly electron-donating para-methoxy group on the aromatic ring. This stabilized carbocation rapidly undergoes hydrogenolysis to yield the fully reduced methylene group[2, 3].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on the chosen catalytic conditions.

Reaction_Pathways SM Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate (Keto-Ester) Alc Ethyl 5-hydroxy-5-(4-methoxy -2-methylphenyl)valerate (Benzylic Alcohol) SM->Alc Pd/C, H2 (1 atm) EtOH, Neutral, 25°C (Kinetic Control) Alk Ethyl 5-(4-methoxy-2-methylphenyl) valerate (Methylene Derivative) SM->Alk Pd/C, H2 (3-5 atm) AcOH, 50°C (Direct Deoxygenation) Alc->Alk Pd/C, H2 (3 atm) AcOH or H+ (Acid-Catalyzed)

Reaction pathways for the catalytic reduction of the benzylic keto-ester.

Quantitative Catalyst & Condition Screening

To optimize process efficiency, various conditions were evaluated. The table below summarizes the quantitative data, demonstrating how solvent and pressure dictate the final product [4].

CatalystSolventAdditiveTemp (°C)Pressure (atm)Time (h)Major ProductYield (%)
5% Pd/CEtOHNone2514Benzylic Alcohol92
10% Pd/CEtOAcNone2516Benzylic Alcohol89
10% Pd/CAcOHNone50312Methylene (Alkane)95
10% Pd/CEtOHHCl (cat.)4038Methylene (Alkane)91
5% Ru/CMeOHNone601024Over-reduced (Cyclohexyl)N/A

Note: Ruthenium catalysts at elevated pressures lead to undesirable hydrogenation of the aromatic ring and should be avoided for this specific substrate.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process analytical controls are embedded within the steps to ensure the reaction trajectory is accurate before proceeding to workup.

Protocol A: Selective Reduction to Ethyl 5-hydroxy-5-(4-methoxy-2-methylphenyl)valerate

Objective: Arrest the reduction at the benzylic alcohol stage.

  • Preparation: Flame-dry a 100 mL round-bottom hydrogenation flask equipped with a magnetic stir bar.

  • Reagent Loading: Dissolve 10.0 mmol (approx. 2.64 g) of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate in 30 mL of anhydrous absolute ethanol.

  • Catalyst Addition: Carefully add 264 mg of 5% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Nitrogen ( N2​ ) three times. Repeat the evacuation and backfill process three times with Hydrogen ( H2​ ) using a double-ribbed balloon.

  • Reaction Execution: Stir the suspension vigorously at 25 °C under 1 atm of H2​ .

  • Self-Validation (In-Process Control): At t=3 hours, sample the reaction.

    • TLC (Hexanes:EtOAc 3:1): Ensure the higher- Rf​ ketone spot is consumed.

    • IR Spectroscopy: Confirm the disappearance of the conjugated ketone C=O stretch (~1680 cm⁻¹) and the emergence of a broad O−H stretch (~3300 cm⁻¹). The ester C=O (~1735 cm⁻¹) must remain intact.

  • Workup: Once validated, filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with 20 mL of EtOAc. Concentrate the filtrate under reduced pressure to yield the pure benzylic alcohol.

Protocol B: Complete Deoxygenation to Ethyl 5-(4-methoxy-2-methylphenyl)valerate

Objective: Drive the reaction through the alcohol intermediate to the fully reduced alkane.

  • Preparation: Utilize a pressure-rated hydrogenation reactor (e.g., Parr shaker or autoclave).

  • Reagent Loading: Dissolve 10.0 mmol of the keto-ester in 30 mL of glacial acetic acid. The acidic solvent is the primary driver for the necessary carbocation formation.

  • Catalyst Addition: Add 396 mg of 10% Pd/C (15 wt% relative to the substrate). The higher catalyst loading and active metal percentage compensate for the higher activation energy of the hydrogenolysis step.

  • Reaction Execution: Purge the reactor with N2​ (3x) and H2​ (3x). Pressurize the vessel to 3 atm (approx. 45 psi) of H2​ and heat the jacket to 50 °C. Agitate for 12 hours.

  • Self-Validation (In-Process Control):

    • GC-MS / LC-MS: Confirm a mass reduction of 16 Da (loss of oxygen) compared to the starting material.

    • ¹H NMR (Crude): Verify the complete disappearance of the benzylic methine/hydroxyl protons. Look for the emergence of a benzylic CH2​ triplet at approximately δ 2.55 - 2.65 ppm.

  • Workup: Vent the reactor safely. Filter the mixture through Celite. Because the solvent is acetic acid, dilute the filtrate with 50 mL of water and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase is slightly basic (pH ~8) to ensure complete removal of acetic acid. Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the target methylene derivative.

References

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions Master Organic Chemistry URL:[Link]

  • Reduction of a ketone to an alkane Chemistry Stack Exchange URL:[Link]

  • C−O Hydrogenolysis Catalyzed by Pd-PMHS Nanoparticles in the Company of Chloroarenes Organic Letters - ACS Publications URL:[Link]

  • Synthesis and evaluation of naphthoquinone Organic & Biomolecular Chemistry - Royal Society of Chemistry URL:[Link]

Method

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate laboratory handling and storage guidelines

An In-Depth Guide to the Laboratory Handling and Storage of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate This document provides comprehensive application notes and protocols for the safe handling and storage of Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Laboratory Handling and Storage of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

This document provides comprehensive application notes and protocols for the safe handling and storage of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS No. 139976-48-0). These guidelines are intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is not publicly available at the time of this writing. The following recommendations are therefore synthesized from an analysis of the compound's functional groups (aromatic ketone, ethyl ester), data from structurally similar chemicals, and established, authoritative laboratory safety standards. Users must perform their own risk assessment in conjunction with their institution's safety policies.

Chemical Identification and Physicochemical Properties

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is a complex organic molecule featuring an aromatic ketone and an ethyl ester functional group. These features dictate its reactivity, potential hazards, and handling requirements. Understanding its basic properties is the first step in a thorough risk assessment.

PropertyValue / InformationSource / Rationale
CAS Number 139976-48-0Chemical Abstract Service Registry
Molecular Formula C₁₅H₂₀O₄-
Molecular Weight 264.32 g/mol Calculated
Structure A substituted benzene ring with methoxy and methyl groups, attached to a five-carbon chain containing a ketone and an ethyl ester.-
Appearance Likely an oil or low-melting solid at room temperature.Inferred from similar aromatic ketoesters.
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF, acetone) and poorly soluble in water.Based on functional group analysis.

Hazard Identification and Risk Assessment

While specific toxicity data is unavailable, the compound's structure suggests potential hazards that must be managed. The primary risks are associated with irritation and potential effects from prolonged or repeated exposure. A mandatory risk assessment should precede any handling of this compound.

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic ketones and esters can cause irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of aerosols or dust (if solid) may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

The causality for these anticipated hazards lies in the chemical's ability to interact with biological tissues. The ester and ketone functionalities can undergo hydrolysis or other reactions, while the aromatic ring system can lead to various biological interactions. Therefore, minimizing all routes of exposure is the guiding principle for safe handling.

cluster_0 Risk Assessment Workflow Identify Identify Compound & Operation SDS Review SDS & Analog Data Identify->SDS Assess Assess Potential Hazards (Health, Physical) SDS->Assess Controls Determine Required Controls (PPE, Engineering) Assess->Controls Implement Implement Controls & SOP Controls->Implement Review Review & Update Regularly Implement->Review

Caption: Risk assessment workflow for handling new or uncharacterized chemicals.

Laboratory Handling Protocols

Adherence to strict handling protocols is essential to prevent exposure. Engineering controls are the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).[2]

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[3] This is critical to prevent the inhalation of any potential vapors, aerosols, or dust.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this type of chemical is mandatory and serves as the final barrier between the researcher and the potential hazard.[6][7][8]

PPE ComponentStandard / SpecificationRationale for Use
Eye Protection ANSI Z87.1-rated chemical splash goggles.[6]Protects eyes from splashes. Standard safety glasses are insufficient.
Hand Protection Disposable nitrile gloves (minimum).[3][6]Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately upon contamination.[4][9]
Body Protection Long-sleeved laboratory coat.[9][10]Protects skin and clothing from contamination.
Footwear Closed-toe shoes.[2][3]Prevents injury and exposure from spills or dropped items.
Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered.[9] Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing/Transfer: Conduct all transfers of the chemical within the fume hood. If it is a solid, handle it gently to avoid creating dust. Use appropriate tools like spatulas and weighing paper.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling: After use, ensure the container is tightly sealed.

  • Decontamination: Clean any potentially contaminated surfaces and equipment.

  • Doff PPE & Hygiene: Remove PPE in the correct order to avoid self-contamination. Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[4][5]

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent the formation of hazardous byproducts or accidental reactions.[11]

ParameterGuidelineRationale
Temperature Store in a cool, dry place.[11] Refrigeration (2-8°C) is recommended for long-term storage, consistent with similar specialty organic compounds.[12]Minimizes degradation and potential side reactions.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).Prevents potential slow oxidation.
Light Store in a dark place or use an amber vial. Protect from direct sunlight.[11][13][14]Aromatic ketones can be light-sensitive and may undergo photochemical reactions.
Container Keep in a tightly sealed, properly labeled container.[5][15]Prevents contamination and exposure to air/moisture.
Chemical Incompatibilities

To prevent dangerous reactions, Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate should be segregated from the following chemical classes:[11][16][17]

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) - Can lead to vigorous or explosive reactions.

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid) - Can catalyze ester hydrolysis or other degradation reactions.

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) - Can readily hydrolyze the ester functional group.

Emergency Procedures

Preparation is the most critical step in emergency response.[18] Ensure a chemical spill kit is readily available and all personnel are trained in its use.

Spill Response

For minor spills (<500 mL) that personnel are trained to handle:[19]

  • Alert & Secure: Alert personnel in the immediate area and restrict access.[19]

  • Assess: Evaluate the spill and consult the SDS of any other involved chemicals. Ensure ventilation is adequate and eliminate ignition sources.[18]

  • PPE: Don appropriate PPE, including double nitrile gloves, goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad), working from the outside in to prevent spreading.[20][21]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[21]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the waste container. Dispose of it through your institution's environmental health and safety office.

cluster_1 Chemical Spill Response Protocol Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain & Absorb Spill PPE->Contain Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste Clean->Dispose

Caption: A stepwise protocol for responding to a minor laboratory chemical spill.

First Aid Measures

Immediate action is required in case of accidental exposure.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][22]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[22]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[22]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Environmental Health & Safety, University of Tennessee, Knoxville. Retrieved from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Laboratory General Chemical Minor Spill Clean Up Procedures. (2022, August). Stony Brook University Environmental Health & Safety. Retrieved from [Link]

  • Cleaning up chemical spills in the laboratory. (2023, January 17). The Official Blog of Edvotek. Retrieved from [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE). (n.d.). University of Louisville Department of Environmental Health and Safety. Retrieved from [Link]

  • Proper Use of Personal Protective Equipment (PPE). (2019, May 15). Today's Clinical Lab. Retrieved from [Link]

  • How to Store Reagents. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Storage of Laboratory Chemicals. (n.d.). Indiana University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison Environmental Health & Safety. Retrieved from [Link]

  • How do I safely store chemicals in laboratory? (n.d.). University of North Texas Health Science Center at Fort Worth, Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Columbus Chemical Industries. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Material Safety Data Sheet TRANSFORM™ Insecticide. (n.d.). Corteva Agriscience. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). HarbisonWalker International. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]

Sources

Application

Application Note: Optimized Synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Executive Summary & Scientific Context Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-70-6)[1] is a highly valued intermediate in medicinal chemistry. Derivatives of 5-oxovaleric acid are frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-70-6)[1] is a highly valued intermediate in medicinal chemistry. Derivatives of 5-oxovaleric acid are frequently utilized as building blocks for synthesizing complex active pharmaceutical ingredients (APIs), particularly heterocyclic scaffolds like pyridazinones, which are prominent in cardiovascular and antithrombotic drug discovery[2] ().

This application note provides researchers and drug development professionals with a self-validating, high-yield protocol for the esterification of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid (CAS: 4642-37-9)[3] (). By prioritizing mechanistic causality and in-process controls, this guide ensures maximum reproducibility during scale-up.

Reagent Selection & Mechanistic Causality

The transformation of a keto-acid to an ethyl ester requires careful reagent selection. The C5 carbonyl group is susceptible to side reactions (e.g., ketalization) under prolonged, harsh acidic conditions. We evaluated three standard esterification strategies to determine the optimal scalable pathway.

Quantitative Data: Esterification Strategies Comparison
StrategyPrimary ReagentsTypical YieldReaction TimeScalabilityKey Advantage / Disadvantage
Acid Chloride (In-situ) SOCl₂, Abs. EtOH >95% 2–4 hours Excellent Irreversible, high yield / Generates SO₂ and HCl
Fischer Esterificationp-TsOH, EtOH70–85%12–24 hoursGoodLow reagent cost / Requires Dean-Stark water removal
Carbodiimide CouplingEDC·HCl, DMAP, EtOH80–90%6–12 hoursPoorMild conditions / High cost, difficult purification

Causality for Selection: The Thionyl Chloride (SOCl₂) mediated method in absolute ethanol is selected as the superior protocol[4] (). Mechanistic Insight: The dropwise addition of SOCl₂ to ethanol at 0 °C generates ethyl chlorosulfite, which rapidly decomposes into diethyl sulfite and anhydrous hydrogen chloride (HCl) gas. This in-situ generated HCl acts as a potent, water-free catalyst. Concurrently, SOCl₂ converts the carboxylic acid directly into a highly reactive acyl chloride intermediate, which undergoes rapid nucleophilic acyl substitution by ethanol. Both pathways are irreversible, bypassing the thermodynamic equilibrium limitations of standard Fischer esterification and protecting the ketone moiety.

Experimental Protocol

Scale: 10.0 mmol (Standard Laboratory Scale) Target Molecule: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Reagents Required
  • 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid: 2.36 g (10.0 mmol)

  • Absolute Ethanol (Reactant & Solvent): 25.0 mL

  • Thionyl Chloride (SOCl₂): 1.1 mL (15.0 mmol, 1.5 equiv.)

  • Dichloromethane (DCM): 3 × 30 mL (Extraction solvent)

  • Saturated Aqueous NaHCO₃: 50 mL (Neutralization)

  • Brine (Saturated NaCl): 30 mL

  • Anhydrous Sodium Sulfate (Na₂SO₄): 5.0 g (Drying agent)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) to exclude atmospheric moisture.

  • Add 2.36 g of the starting acid to the flask and suspend it in 25.0 mL of absolute ethanol.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Causality: Cooling the system mitigates the highly exothermic reaction between SOCl₂ and ethanol, preventing solvent boil-off and suppressing the formation of unwanted ether byproducts.

Step 2: Reagent Addition & Activation 4. Using a glass syringe, add 1.1 mL of SOCl₂ dropwise over 10 minutes. Causality: Slow addition controls the evolution of SO₂ and HCl gases. This step initiates the formation of the reactive acyl chloride and the in-situ anhydrous HCl catalyst.

Step 3: Reaction Progression (Self-Validating Step) 5. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). 6. Heat the mixture to a mild reflux (approx. 75 °C) for 3 hours. In-Process Control (IPC): The reaction is self-validating. The cessation of visible gas evolution indicates the consumption of SOCl₂. Confirm completion via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase under UV detection (254 nm). The starting acid will remain at the baseline, while the less polar ester product will migrate with an Rf of ~0.6.

Step 4: Quenching and Aqueous Workup 7. Cool the reaction mixture to room temperature and concentrate under reduced pressure (rotary evaporator) to remove excess ethanol and volatile byproducts. 8. Redissolve the resulting crude oil in 30 mL of DCM. 9. Slowly add 50 mL of saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve vigorously. Causality: NaHCO₃ neutralizes residual HCl and any unreacted carboxylic acid, partitioning them into the aqueous layer. 10. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 30 mL). 11. Wash the combined organic layers with 30 mL of brine to remove residual water, then dry over anhydrous Na₂SO₄.

Step 5: Isolation 12. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate as a pale yellow oil (Expected Yield: >95%). The purity is typically sufficient for downstream cyclization without further chromatography.

Visualizations

Experimental Workflow

Workflow Start 5-(4-methoxy-2-methylphenyl) -5-oxovaleric acid Reagents Add SOCl2 in Abs. EtOH (0°C to Reflux) Start->Reagents Reaction Esterification Reaction (2-4 hours) Reagents->Reaction Workup Aqueous Workup (NaHCO3, Brine, DCM) Reaction->Workup Product Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate Workup->Product

Experimental workflow for the esterification of 5-oxovaleric acid derivatives.

Downstream Application Pathway

Downstream Ester Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate Cyclization Hydrazine Hydrate (Cyclization) Ester->Cyclization Nucleophilic Attack Heterocycle 4,5-Dihydro-3(2H)-pyridazinone Scaffold Cyclization->Heterocycle Condensation API Target API (e.g., PDE Inhibitor) Heterocycle->API Lead Optimization

Downstream application of the synthesized ester in pyridazinone-based drug discovery.

References

  • Title: ethyl 5-(4-methoxy-2-methylphenyl)-5-oxopentanoate | 951889-70-6 Source: Molport URL: [Link]

  • Title: EP1577301B1 - Antithrombotic diaminocyclohexane derivatives Source: Google Patents URL
  • Title: CA2511500A1 - Novel ethylenediamine derivatives Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-70-6). This compound is a highly valuable intermediate in the development of complex bioactive reagents, including sphingosine kinase-2 (SphK2) inhibitors[1].

The primary synthetic route relies on the Friedel-Crafts acylation of 3-methylanisole with ethyl 5-chloro-5-oxovalerate. While this electrophilic aromatic substitution is a staple in organic synthesis, the highly activated nature of the anisole ring and the sensitivity of the ester moiety make this reaction prone to specific, yield-destroying impurities.

Below, we decode the mechanistic causality behind these impurities and provide a self-validating framework to eliminate them.

Mechanistic Pathway & Impurity Generation

To troubleshoot effectively, we must first map the reaction ecosystem. The diagram below illustrates the intended pathway alongside the mechanistic divergence points that lead to common impurities.

G SM1 3-Methylanisole Target Target: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate SM1->Target + Acylium Ion (Para to Methoxy) Imp2 Impurity: Regioisomer (Steric/Electronic Competing) SM1->Imp2 + Acylium Ion (Ortho to Methoxy) SM2 Ethyl 5-chloro-5-oxovalerate Acylium Acylium Ion Intermediate SM2->Acylium + Catalyst Cat Lewis Acid (e.g., AlCl3) Cat->Acylium Imp1 Impurity: Demethylated Phenol (AlCl3 Over-reaction) Target->Imp1 Excess AlCl3 / Heat Imp3 Impurity: Hydrolyzed Acid (Aqueous Workup Issue) Target->Imp3 Harsh Aqueous Quench

Reaction pathway and common impurity generation in the Friedel-Crafts acylation of 3-methylanisole.

Quantitative Impurity Profiling

Before adjusting your protocol, you must identify your specific impurity. The table below summarizes the quantitative and qualitative data required to diagnose your reaction via standard Reverse-Phase HPLC (C18 column, Water/MeCN gradient).

Impurity ProfileStructural CharacteristicMechanistic CauseRelative Retention Time (RRT)*Mitigation Strategy
Demethylated Phenol Ar-OH instead of Ar-OMe at elevated temps~0.75 (More polar)Maintain T < 5°C or switch to milder catalysts like Sc(OTf)3​ .
Regioisomer Ketone ortho to methoxyCompeting steric/electronic directing effects~0.95 - 1.05 (Similar polarity)Use non-polar solvent (DCM), maintain strict low temperatures.
Hydrolyzed Acid Carboxylic acid instead of esterEster hydrolysis during exothermic aqueous quench~0.40 (Highly polar, tailing peak)Quench over crushed ice with mild buffer ( NH4​Cl ).
Unreacted SM 3-methylanisoleCatalyst deactivation by moisture or product complexation~1.30 (Less polar)Use strictly anhydrous conditions, ensure 1.2 eq AlCl3​ .

*Note: RRT values are illustrative estimates for diagnostic purposes.

Troubleshooting FAQs

Q: I am observing a massive peak corresponding to the demethylated phenol impurity. How can I prevent this? A: This is a classic mechanistic trap. Strong Lewis acids like aluminum chloride ( AlCl3​ ) are notorious for . The aluminum coordinates with the methoxy oxygen, and subsequent nucleophilic attack cleaves the methyl group. Solution: Strictly maintain the reaction temperature between 0°C and 5°C. If temperature control is insufficient for your scale, switch to a milder Lewis acid. Zinc chloride ( ZnCl2​ ), titanium tetrachloride ( TiCl4​ ), or2 can catalyze the acylation without cleaving the ether bond[2].

Q: My reaction stalls at 50-60% conversion despite leaving it overnight. Why? A: Unlike Friedel-Crafts alkylation, (often 1.1 to 1.5 eq) of the Lewis acid. The catalyst forms a highly stable complex with the carbonyl oxygen of your newly formed ketone product, effectively removing the catalyst from the reaction cycle. Furthermore, AlCl3​ is highly deliquescent;3 will kill the reaction prematurely[3]. Ensure you are using fresh, anhydrous AlCl3​ and loading at least 1.2 equivalents.

Q: My ester is hydrolyzing into a carboxylic acid during the workup. What is the optimal quench protocol? A: Do not quench with room-temperature water. The exothermic interaction between unreacted AlCl3​ and water will cause a localized temperature spike, accelerating the hydrolysis of your ethyl ester. Instead, pour the reaction mixture over a vigorously stirred mixture of crushed ice and saturated aqueous ammonium chloride ( NH4​Cl ). This provides a cold, mildly buffered environment that breaks the aluminum-ketone complex without creating the highly acidic or basic conditions that saponify esters.

Q: How do I minimize the formation of regioisomers? A: 3-methylanisole has competing directing groups. While the methoxy group is a stronger ortho/para director than the methyl group, steric hindrance plays a major role. To favor the kinetically controlled para-product (acylation at position 4), you must lower the thermal energy of the system (keep at 0°C). Additionally, using a non-polar solvent like anhydrous dichloromethane (DCM) helps stabilize the acylium ion intermediate and improves para-selectivity compared to polar solvents.

Optimized Experimental Protocol: Self-Validating Acylation

To ensure reproducibility, this protocol incorporates in-line validation steps. Do not proceed to the next step if the validation criteria are not met.

Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Purge with N2​ for 15 minutes.

  • Causality: Moisture instantly hydrolyzes the acyl chloride and deactivates the Lewis acid, leading to unreacted starting materials.

Step 2: Catalyst Suspension Rapidly weigh 1.2 equivalents of anhydrous AlCl3​ and transfer it to the flask. Add anhydrous DCM (10 mL per gram of substrate) and cool the suspension to 0°C using an ice bath.

Step 3: Acylium Ion Generation Place 1.0 equivalent of ethyl 5-chloro-5-oxovalerate in the addition funnel. Add it dropwise to the AlCl3​ suspension over 10 minutes. Stir for an additional 15 minutes at 0°C.

  • Validation Step: The suspension should transition to a homogenous, deep yellow/orange solution. This optical change confirms the successful generation of the active acylium ion complex. If the solution remains cloudy and colorless, your catalyst is likely deactivated.

Step 4: Aromatic Addition Dissolve 1.0 equivalent of 3-methylanisole in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes, strictly maintaining the internal temperature below 5°C.

  • Causality: Slow addition prevents exothermic spikes that drive the formation of the demethylated phenol and ortho-regioisomers.

Step 5: Reaction Monitoring Stir the reaction at 0-5°C for 2 hours. Do not allow the reaction to warm to room temperature.

  • Validation Step: Perform a TLC check (Hexanes:EtOAc 8:2). You should observe the complete disappearance of the 3-methylanisole spot ( Rf​≈0.8 ) and the appearance of a strong UV-active product spot ( Rf​≈0.4 ).

Step 6: Buffered Quench Carefully pour the cold reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous NH4​Cl (equal volume to the reaction mixture).

  • Validation Step: The organic layer should separate cleanly once stirring stops. If a thick, persistent white emulsion forms, the aluminum complex has not fully broken down. Add additional cold NH4​Cl and stir for another 10 minutes.

Step 7: Isolation Extract the aqueous layer twice with DCM. Wash the combined organic layers with cold brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

References

  • Buy ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate (EVT-1632552) | 951889-06-8. EvitaChem.
  • Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives. BenchChem.
  • O-Demethylation. Chem-Station Int. Ed.
  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Extraction &amp; Workup Optimization for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals dealing with the isolation of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate , a keto-este...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals dealing with the isolation of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate , a keto-ester intermediate highly susceptible to hydrolytic degradation during aqueous workup.

Here, we provide causally-driven troubleshooting guides, self-validating extraction protocols, and mechanistic FAQs to ensure high-yield, high-purity recovery of your target compound.

I. Core Mechanistic FAQs: Understanding Ester Hydrolysis

Q1: Why is Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate specifically prone to hydrolysis during standard aqueous extractions? A: The target molecule is a β -aryl keto-ester. Ester hydrolysis involves the nucleophilic acyl substitution of the alkoxy group (ethoxy) by water or hydroxide. Under basic conditions (saponification), the hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that irreversibly collapses into a carboxylate salt and ethanol [1]. Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity and allowing water to attack in a reversible equilibrium [2]. Because extraction often involves biphasic aqueous/organic mixtures, prolonged exposure to pH extremes or elevated temperatures accelerates these pathways, leading to irreversible product loss into the aqueous layer as a carboxylic acid.

Q2: I am using a strong base (e.g., NaOH) to quench my reaction. Why is my ester yield so low? A: Saponification is effectively irreversible under basic conditions [3]. When you quench with a strong base, the ester is rapidly converted to the corresponding carboxylate salt, which is highly water-soluble and partitions into the aqueous layer during extraction. To prevent this, you must neutralize the mixture using a mild buffer (like saturated aqueous NaHCO3​ ) at low temperatures (0–5 °C) rather than a strong base [1].

Q3: How does temperature influence the hydrolytic degradation of this keto-ester? A: Hydrolysis kinetics are highly temperature-dependent. Elevated temperatures provide the activation energy required for nucleophilic attack by water or hydroxide [4]. Performing aqueous washes at room temperature or above significantly increases the rate of ester cleavage. Maintaining the extraction mixture at 0–5 °C suppresses the kinetic rate of hydrolysis, preserving the ester linkage during the critical phase of aqueous contact [5].

II. Quantitative Troubleshooting & Condition Optimization

To maximize the recovery of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, experimental parameters must be tightly controlled. The table below summarizes the causality behind specific extraction conditions and their impact on hydrolysis rates.

ParameterHigh-Risk Condition (Promotes Hydrolysis)Optimized Condition (Prevents Hydrolysis)Mechanistic Rationale
Aqueous pH pH < 3 or pH > 10pH 7.0–8.0Avoids acid-catalyzed protonation of the carbonyl and base-catalyzed irreversible saponification [1, 2].
Temperature > 20 °C (Room Temp / Heated)0–5 °C (Ice Bath)Low thermal energy slows the nucleophilic attack of H2​O / OH− on the ester carbonyl [4, 5].
Extraction Solvent High water miscibility (e.g., THF, EtOH)Low water miscibility (e.g., EtOAc, MTBE, DCM)Minimizes water concentration in the organic phase, shifting the hydrolytic equilibrium away from cleavage [2].
Phase Contact Time > 30 minutes< 5 minutes per washReduces the temporal window for interfacial nucleophilic reactions to occur [1].
Drying Agent None / Delayed dryingImmediate MgSO4​ or Na2​SO4​ Rapid removal of residual dissolved water from the organic phase halts any ongoing micro-hydrolysis [1].

III. Self-Validating Extraction Protocol

This protocol is designed as a self-validating system. Each step includes a built-in checkpoint to ensure the chemical environment remains hostile to hydrolysis.

Step 1: Pre-Extraction Quenching

  • Cool the crude reaction mixture containing Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate to 0–5 °C using an ice-water bath.

  • Validation Check: Ensure the internal temperature reads 5 °C before proceeding.

  • Dilute the mixture with 3 volumes of cold Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Step 2: Mild Neutralization

  • Slowly add cold, saturated aqueous NaHCO3​ dropwise to the mixture.

  • Validation Check: Monitor effervescence. Continue addition until gas evolution ceases, indicating complete neutralization of acidic byproducts.

  • Verify the aqueous phase pH is between 7.0 and 8.0 using pH indicator paper.

Step 3: Rapid Biphasic Separation

  • Transfer the mixture to a pre-chilled separatory funnel.

  • Shake vigorously for 30 seconds, venting frequently to release pressure.

  • Allow the phases to separate immediately. Do not let the layers sit in contact for more than 5 minutes.

  • Drain the lower aqueous layer.

Step 4: Brine Wash and Dehydration

  • Wash the retained organic layer with 1 volume of cold, saturated aqueous NaCl (brine). This pulls dissolved water out of the organic phase via osmotic pressure.

  • Separate the layers rapidly.

  • Transfer the organic layer to an Erlenmeyer flask and immediately add anhydrous Na2​SO4​ or MgSO4​ . Swirl until the drying agent flows freely (indicating all water is absorbed).

  • Validation Check: The organic solution should transition from slightly cloudy to perfectly clear.

Step 5: Concentration

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set strictly below 30 °C to yield the crude ester.

IV. Workflow Visualization: Hydrolysis Prevention Logic

The following diagram illustrates the logical decision tree and workflow for extracting the keto-ester while preventing hydrolytic degradation.

ExtractionWorkflow Start Crude Reaction Mixture (Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate) TempControl Cool to 0-5 °C (Slows Hydrolysis Kinetics) Start->TempControl SolventChoice Add Cold EtOAc/MTBE (Low Water Miscibility) TempControl->SolventChoice Neutralization Quench with Sat. NaHCO3 (Target pH 7-8) SolventChoice->Neutralization PhaseSeparation Rapid Phase Separation (< 5 mins contact time) Neutralization->PhaseSeparation Prevent Saponification BrineWash Cold Brine Wash (Removes bulk water) PhaseSeparation->BrineWash Minimize Aqueous Contact Drying Immediate Drying (Na2SO4) (Halts micro-hydrolysis) BrineWash->Drying Concentration Concentrate in vacuo (Bath < 30 °C) Drying->Concentration PureProduct Pure Ester Recovered (Hydrolysis Prevented) Concentration->PureProduct

Caption: Logical workflow for the extraction of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

V. References

  • LibreTexts. "21.6: Chemistry of Esters." Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Available at: [Link]

  • ResearchGate. "What methods can be used to evaluate the antibacterial activity of esters?" Available at:[Link]

Troubleshooting

Technical Support Center: Crystallization of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing Ethyl 5-(4-methoxy-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate .

Because this molecule is a moderately polar keto-ester with a lipophilic aromatic core (containing methoxy and methyl substituents), it exhibits high solubility in polar aprotic solvents but is notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—when subjected to aggressive anti-solvent addition or rapid cooling. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity crystalline recovery.

Solvent Selection Logic: The Causality of Choice

Successful crystallization of this keto-ester relies on manipulating the Metastable Zone Width (MZW). The molecule's dual nature (polar carbonyl/ester groups vs. non-polar aromatic/aliphatic regions) means that purely polar or purely non-polar solvents fail to provide a workable solubility gradient.

We utilize a Hybrid Cooling and Anti-Solvent Crystallization approach . Ethyl Acetate (EtOAc) acts as the primary solvent due to excellent dipole-dipole matching with the keto-ester, while Heptane serves as the anti-solvent. Heptane rapidly lowers the dielectric constant of the mixture, driving supersaturation. However, if the anti-solvent is added too quickly, the system crosses the binodal curve rather than the solubility curve, causing the solute to demix into a metastable oil rather than nucleating as a crystal .

Table 1: Quantitative Solvent System Comparison for Keto-Esters
Solvent SystemRatio (v/v)Solute Solubility (50°C)Solute Solubility (5°C)Oiling-Out PropensityRecommended Use
EtOAc / Heptane 1:3~180 mg/mL< 15 mg/mLModeratePrimary Choice. High yield, good impurity rejection.
Isopropanol (IPA) Neat~120 mg/mL~25 mg/mLLowAlternative for cooling crystallization; lower overall yield.
Ethanol / Water 4:1~150 mg/mL< 10 mg/mLVery HighAvoid. High risk of ester hydrolysis and severe LLPS.
Toluene / Hexane 1:4~200 mg/mL~40 mg/mLModerateAvoid due to toxicity (Hexane) and poor low-temp yield.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctions, you will perform physical checks to ensure the system remains within the crystalline metastable zone, preventing batch failure.

Protocol: Hybrid EtOAc/Heptane Crystallization

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate in 20 mL of Ethyl Acetate (EtOAc).

  • Heat the mixture to 50°C under gentle agitation (250 rpm) until complete dissolution is achieved.

  • Validation Check: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates that could cause heterogeneous nucleation of impurities.

Step 2: Anti-Solvent Titration & Seeding

  • Maintain the solution at 50°C. Begin dropwise addition of 30 mL of warm Heptane (50°C) at a rate of 1 mL/min.

  • Validation Check (The Aliquot Test): After adding 20 mL of Heptane, extract a 1 mL aliquot into a glass vial and plunge it into an ice bath. If it turns into a milky oil, your system is prone to LLPS. If it yields distinct crystals, proceed safely.

  • Once the solution reaches slight turbidity (the cloud point), immediately add 0.1 g (1 wt%) of pure seed crystals. Hold isothermally at 50°C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

Step 3: Controlled Cooling

  • Initiate a linear cooling ramp from 50°C to 5°C at a strict rate of -0.2°C/min .

  • Causality: Cooling too fast outpaces the crystal growth kinetics, forcing the remaining solute to crash out as an oil or trapping structurally similar impurities within the crystal lattice .

Step 4: Isolation & Washing

  • Hold the slurry at 5°C for 2 hours to maximize yield.

  • Filter under vacuum. Wash the filter cake with 10 mL of pre-chilled (5°C) Heptane to displace residual mother liquor without dissolving the product.

  • Dry in vacuo at 35°C until constant weight is achieved.

Workflow Start Dissolve Crude Keto-Ester in EtOAc (50°C) AntiSolvent Titrate Heptane (1 mL/min) Start->AntiSolvent Check Phase Separation (Oiling Out)? AntiSolvent->Check Seed Heat 5°C, Add Seeds, Hold 30 mins Check->Seed Yes (Oil) Cool Controlled Cooling (-0.2°C/min) to 5°C Check->Cool No (Cloudy) Seed->Cool Isolate Filter, Wash (Cold Heptane), Dry in Vacuo Cool->Isolate

Workflow for hybrid anti-solvent/cooling crystallization to prevent oiling out.

Troubleshooting Guides

Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I recover it?

A: Oiling out (LLPS) occurs when the thermodynamic driving force (supersaturation) is so high that the activation energy for liquid demixing is lower than the activation energy for crystal nucleation.

  • Immediate Fix: Do not cool further. Heat the mixture by 5–10°C until the oil redissolves into a single clear phase. Add 5-10% more of the primary solvent (EtOAc) to widen the metastable zone, then introduce seed crystals before cooling again.

  • Prevention: Reduce the anti-solvent addition rate and ensure seeding occurs before the binodal curve is crossed .

Q: The final yield is below 60%. How can I push more product out of the solution?

A: A low yield indicates that the solubility of the keto-ester in the final EtOAc/Heptane ratio at 5°C is still too high.

  • Solution: Alter the final solvent ratio. Instead of a 1:1.5 ratio of EtOAc:Heptane, push the final ratio to 1:3 or 1:4 by adding more Heptane after the bulk of the crystallization has occurred (e.g., at 20°C). Additionally, you can lower the final isolation temperature to -5°C, provided the solvent mixture does not freeze .

Q: HPLC analysis shows high levels of structurally similar impurities in the final crystals.

A: Impurity entrapment is a kinetic issue. When crystals grow too rapidly, lattice defects occur, and impurities are physically occluded within the crystal matrix.

  • Solution: Flatten the cooling curve. Implement a slower cooling rate (e.g., -0.1°C/min) and introduce a 1-hour isothermal hold at 30°C and 15°C. This allows the system to approach thermodynamic equilibrium, favoring the exclusion of impurities from the highly ordered crystal lattice.

Troubleshooting Root Crystallization Failure Oiling Oiling Out (LLPS) Root->Oiling Yield Low Yield (<70%) Root->Yield Purity Impurity Entrapment Root->Purity Sol1 Increase EtOAc Ratio & Add Seeds Earlier Oiling->Sol1 Sol2 Increase Heptane Ratio & Lower Final Temp Yield->Sol2 Sol3 Reduce Cooling Rate (-0.1°C/min) & Hold Purity->Sol3

Diagnostic logic tree for resolving common keto-ester crystallization failures.

Frequently Asked Questions (FAQs)

Q: Can I use an Ethanol/Water system instead of EtOAc/Heptane to be more environmentally friendly? A: It is highly discouraged for this specific molecule. While Ethanol/Water is a classic green solvent system, Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate contains an ethyl ester. Extended heating in aqueous alcohol can lead to transesterification or ester hydrolysis, generating the corresponding carboxylic acid impurity. Furthermore, the extreme polarity difference often exacerbates oiling out.

Q: At what exact point should I introduce seed crystals? A: Seed crystals should be introduced halfway through the metastable zone—typically right when the solution reaches the "cloud point" (slight, persistent turbidity). If you seed a clear solution too early, the seeds will dissolve. If you wait until heavy precipitation, uncontrolled secondary nucleation has already occurred, defeating the purpose of seeding.

Q: How do I scale up this crystallization from 10 grams to 1 kilogram? A: Scale-up alters mixing dynamics and heat transfer. In a 1 kg reactor, local supersaturation at the anti-solvent addition point will be severe. You must switch from dropwise addition to subsurface feeding of the Heptane using a dip tube, combined with high-shear mixing (e.g., a pitched blade turbine) to rapidly disperse the anti-solvent and prevent localized oiling out .

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications (2021). Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Organic Process Research & Development, ACS Publications (2024). Available at:[Link]

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development, ACS Publications (2012). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting HPLC Baseline Drift for the Analysis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline issues encountered during the analysis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate. A stable baseline i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline issues encountered during the analysis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate. A stable baseline is the foundation of accurate and reproducible quantification. Baseline drift, a gradual upward or downward slope in the signal, can compromise integration accuracy and obscure low-level impurities, making it a critical issue to resolve. This guide provides a structured, question-and-answer approach to systematically diagnose and solve the root causes of baseline drift, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My baseline is drifting. What are the first and most immediate checks I should perform?

A: Before diving into complex hardware diagnostics, always start with the most common and easily correctable issues. An unstable baseline is often a symptom of a fundamental problem with the system's equilibrium or consumables.

Initial Diagnostic Workflow:

  • Check Mobile Phase Levels: Ensure all solvent reservoirs have sufficient volume to complete the analytical run. A pump running dry can introduce air into the system, causing significant baseline disruption.

  • Inspect for Leaks: Carefully examine all fittings and connections from the solvent reservoirs to the detector waste line. A leak can cause pressure fluctuations and introduce air, leading to a drifting baseline. Pay close attention to pump heads, the autosampler, and column fittings.

  • Verify System Equilibration: Confirm that the system has been allowed adequate time to equilibrate with the mobile phase. A common rule is to flush the column with at least 10-20 column volumes of the new mobile phase before starting an analysis.[1][2] Insufficient equilibration is a frequent cause of drift, especially when changing mobile phase compositions.[2][3]

  • Review Method Parameters: Double-check that the correct method parameters are loaded, including the flow rate, gradient profile, and detector wavelength. An incorrect wavelength, especially one where the mobile phase has high absorbance, can amplify baseline issues.

Q2: How can I determine if my mobile phase is the cause of the baseline drift?

A: The mobile phase is the most frequent source of baseline instability.[4][5] Its composition, preparation, and handling are critical for achieving a flat baseline.

Causality & Explanation:

Baseline drift related to the mobile phase can stem from several factors:

  • Contamination or Degradation: Solvents can become contaminated over time or degrade. For example, tetrahydrofuran (THF) can form UV-absorbing peroxides.[5] Using low-quality reagents or contaminated water will introduce impurities that can cause the baseline to drift, particularly during a gradient run.[1][6]

  • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles as the solvent moves from the high-pressure side (column) to the low-pressure side (detector).[7] These bubbles in the detector flow cell will cause significant noise and drift.[4][8][9]

  • Microbial Growth: Aqueous mobile phases, especially those with near-neutral pH buffers like phosphate, are susceptible to bacterial or algal growth if left at room temperature for more than a day or two. These microorganisms and their byproducts can create baseline problems and even block the column.

  • Slow Equilibration: Some mobile phase additives, like ion-pairing reagents, require extensive equilibration time (up to 60 column volumes) to fully coat the stationary phase.[1] Until this equilibrium is reached, the baseline will continue to drift.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase made with HPLC-grade solvents and high-purity water (e.g., 18.2 MΩ·cm).[1][5] If using buffers, prepare them fresh daily.[10]

  • Filter and Degas: Filter all aqueous components through a 0.22 µm or 0.45 µm membrane filter to remove particulates and microorganisms. Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication under vacuum.[4][7] An inline degasser is typically the most effective and convenient method.[5]

  • Run a Blank Gradient: If you are running a gradient method, run it without an injection. If the baseline drift is reproducible, it strongly points to an issue with the mobile phase composition or contamination.[4]

Q3: I'm running a gradient analysis, and the baseline drifts consistently upwards. How do I fix this?

A: This is a classic symptom of a UV absorbance mismatch between your mobile phase A (aqueous) and mobile phase B (organic) at the detection wavelength.

Causality & Explanation:

In a reversed-phase gradient, the concentration of the organic solvent (Mobile Phase B) increases over time. If Mobile Phase B has a slightly higher UV absorbance than Mobile Phase A at your detection wavelength, the baseline will drift upwards as the proportion of B increases. Conversely, if A has a higher absorbance, the baseline will drift downwards. This is often caused by using a UV-absorbing additive (like trifluoroacetic acid, TFA, or formic acid) in only one of the two mobile phases.[11]

Protocol for Correcting Gradient Baseline Drift:

  • Identify UV-Absorbing Components: Review your mobile phase composition. Additives like TFA or formic acid are common culprits.[4][6]

  • Balance UV Absorbance: The key is to ensure both mobile phases have nearly identical absorbance at the analytical wavelength.

    • Step 1: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water).

    • Step 2: Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).

    • Explanation: By adding the same concentration of the UV-absorbing additive to both mobile phases, the overall absorbance of the mixture remains constant throughout the gradient, resulting in a flat baseline.

  • Consider Solvent Differences: Be aware that the UV spectrum of an additive can differ between aqueous and organic solutions. For example, TFA's absorbance profile changes between water and acetonitrile. To compensate, a slightly lower concentration of TFA may be needed in the acetonitrile phase (around 85% of the concentration in the aqueous phase) to achieve a balanced baseline.

AdditiveCommon ConcentrationTypical pH (in water)Notes
Formic Acid0.05 - 0.1%~2.8Volatile, good for LC-MS applications.[12]
Acetic Acid0.05 - 0.1%~3.2Volatile, good for LC-MS applications.[12]
Trifluoroacetic Acid (TFA)0.05 - 0.1%~2.1Strong ion-pairing agent, can suppress ionization in MS.[4][12]
Phosphate Buffer10 - 50 mMpKa dependent (~2, 7, 10)Not volatile, can precipitate in high organic concentrations.[12]
Q4: How do I troubleshoot temperature-related baseline drift?

A: Temperature fluctuations are a major, yet often overlooked, cause of baseline drift.[3][11] Both the column temperature and the ambient laboratory temperature can have a significant impact.

Causality & Explanation:

  • Column Temperature: The viscosity of the mobile phase and the solubility of the analyte are temperature-dependent.[13] If the column temperature is not stable, it will lead to changes in retention time and an unstable baseline.[2][14] A fluctuating column oven or an unstable temperature can cause cyclic baseline drift.

  • Ambient Temperature: The detector, particularly refractive index (RI) and older UV detectors, can be sensitive to changes in the laboratory's ambient temperature.[4][11][15] Drafts from air conditioning vents or direct sunlight can cause significant drift.[16] Even the mobile phase temperature can change, affecting its properties before it enters the system.[17]

Protocol for Ensuring Thermal Stability:

  • Use a Column Oven: Always use a high-quality, thermostatically controlled column oven to maintain a stable and consistent temperature for the analytical column.[3] This is crucial for method reproducibility.[13]

  • Equilibrate the Mobile Phase: Allow mobile phases that have been refrigerated to return to room temperature before placing them on the HPLC system.[10][18] Placing a cold mobile phase on the system will cause the baseline to drift as it slowly warms up.[17]

  • Stabilize the Lab Environment: Position the HPLC instrument away from direct drafts, windows, and high-traffic areas.[3][16] Maintaining a stable room temperature (e.g., ±2°C) is best practice.[3]

  • Consider a Heat Exchanger: If operating the column at a significantly elevated temperature (e.g., >20°C above ambient), the mobile phase exiting the column will be much warmer than the detector flow cell. This temperature difference can cause refractive index effects that manifest as baseline drift. A heat exchanger placed between the column and the detector can help cool the eluent to the detector's temperature, minimizing this effect.

Q5: Could my HPLC column be the source of the drift, and how would I confirm this?

A: Yes, the column can be a significant source of baseline drift, typically due to contamination or a lack of proper equilibration.

Causality & Explanation:

  • Column Contamination: Over many injections, strongly retained compounds from previous samples can build up on the column head. These contaminants can then slowly "bleed" off the column during subsequent runs, especially during a gradient, causing a rising baseline or ghost peaks.[1]

  • Insufficient Equilibration: As mentioned, the column's stationary phase needs to be in full equilibrium with the mobile phase. If you change the mobile phase composition and do not allow sufficient time for equilibration, the baseline will drift until that equilibrium is reached.[2][3]

Protocol for Diagnosing and Cleaning a Column:

  • Confirm the Column as the Source: To isolate the column as the problem, replace it with a union (a short piece of tubing). Run the mobile phase through the system directly to the detector. If the baseline becomes stable, the column is the likely culprit.

  • Perform a Column Wash: If contamination is suspected, a systematic washing procedure can often restore performance.

    • Step 1: Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

    • Step 2: Flush the column with 20-30 column volumes of a solvent that is miscible with your mobile phase but has low or no buffer salts (e.g., 95:5 Water:Acetonitrile).

    • Step 3: Wash with a strong, water-miscible organic solvent like isopropanol or methanol to remove strongly bound non-polar contaminants.

    • Step 4: If analyzing basic compounds, an acidic wash may be necessary. If analyzing acidic compounds, a basic wash may be used (always check column manufacturer's pH limits).

    • Step 5: Before reintroducing your buffered mobile phase, flush thoroughly with an intermediate solvent like isopropanol or methanol to prevent buffer precipitation.

    • Step 6: Re-equilibrate the column with your mobile phase for an extended period (at least 20-30 column volumes) before use.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the source of baseline drift.

HPLC_Troubleshooting start Symptom: Baseline Drift check_mp Check Mobile Phase - Freshly prepared? - Degassed? - Correct composition? start->check_mp check_temp Check Temperature - Column oven stable? - Ambient temp stable? check_mp->check_temp Yes solve_mp Solution: Prepare fresh, filtered, degassed mobile phase. Balance UV for gradients. check_mp->solve_mp No check_column Check Column - Equilibrated? - Contaminated? check_temp->check_column Yes solve_temp Solution: Use column oven. Stabilize lab environment. check_temp->solve_temp No check_detector Check Detector - Lamp energy? - Dirty flow cell? check_column->check_detector Yes solve_column Solution: Equilibrate longer. Perform column wash. check_column->solve_column No check_pump Check Pump - Pressure stable? - Leaks? check_detector->check_pump Yes solve_detector Solution: Replace lamp. Clean flow cell. check_detector->solve_detector No solve_pump Solution: Purge pump. Replace seals/check valves. check_pump->solve_pump No stable Stable Baseline check_pump->stable Yes solve_mp->stable solve_temp->stable solve_column->stable solve_detector->stable solve_pump->stable

Caption: A decision-tree workflow for troubleshooting HPLC baseline drift.

References

  • Elimin
  • Why Your HPLC Baseline Drifts—And How to Stop It.
  • How to Troubleshoot HPLC Baseline Drift Issues.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
  • Four of the causes of abnormal liquid chrom
  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • How to prevent bubble formation in chrom
  • Understanding Baseline Drift and Noise in HPLC: Common Causes and Solutions. Bikai.
  • HPLC Pump Care and Troubleshooting. Chrom Tech, Inc.
  • Preventing air bubbles in the HPLC system. Analytics-Shop.
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • Understanding and Preventing Baseline Drift in HPLC-ECD. Amuza Inc.
  • Troubleshooting - BASi. BASi.
  • Mobile Phase Prep: Key Tips & Tricks. Phenomenex.
  • Tips to Avoid Air Bubbles with Syringe Filters in Your Lab. Thomas Scientific.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Solutions for High Pressure and Baseline Drift in HPLC Columns. Hawach Scientific.
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • HPLC Mobile Phase Guide | Reverse Phase vs Normal Phase Tips. LinkedIn.
  • HPLC - Negative Peaks and Baseline Drift. Axion Labs.
  • The Importance of Temperature in Liquid Chrom
  • Maintaining liquid chromatography column temperature contributes to accuracy and stability. Hawach Scientific.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chrom
  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. SIELC Technologies.
  • A Study of the Critical Criteria for Analyte Stability in High-Temperature Liquid Chromatography.
  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • HPLC baseline is not stable.
  • Ethyl 5-(2-methylphenyl)
  • ETHYL5-(2-METHOXY-5-METHYLPHENYL)
  • Ethyl 5-(4-chloro-2-methylphenyl)
  • Ethyl 5-(2-Methoxy-5-methylphenyl)
  • Ethyl 5-(4-methoxyphenyl)

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Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Welcome to the Process Chemistry Technical Support Center. This guide addresses the critical engineering and chemical challenges encountered during the scale-up of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide addresses the critical engineering and chemical challenges encountered during the scale-up of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate . This molecule is synthesized via a classic Friedel-Crafts acylation between 3-methylanisole and ethyl 5-chloro-5-oxopentanoate (ethyl glutaroyl chloride), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1].

While straightforward at the bench scale, transitioning to pilot-scale reactors introduces severe challenges regarding exotherm management, regioselectivity, and downstream emulsion breaking[2]. This guide is designed for researchers and process scientists to troubleshoot these specific bottlenecks.

Workflow Visualization: Scale-Up Acylation & Workup

G SM Starting Materials 3-Methylanisole + Ethyl Glutaroyl Chloride Solvent Solvent Preparation Chlorobenzene, Cool to 0-5°C SM->Solvent Catalyst Lewis Acid Complexation AlCl3 Slurry (Exotherm Control) Solvent->Catalyst Reaction Friedel-Crafts Acylation Regioselective C-C Bond Formation Catalyst->Reaction Controlled Dosing T < 5°C Quench Reverse Acidic Quench 1M HCl + Ice (T < 15°C) Reaction->Quench Transfer to Quench Vessel Separation Phase Separation Brine Addition for Emulsion Breaking Quench->Separation Dissolve Al(OH)3 Salts Wash Neutralization & Wash 5% NaHCO3 + Brine Separation->Wash Isolate Organic Phase Product Target Isolation Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate Wash->Product Vacuum Concentration

Figure 1: Optimized process workflow for the Friedel-Crafts synthesis and downstream isolation.

FAQ Section 1: Reaction Engineering & Regioselectivity

Q1: How do we maximize regioselectivity to ensure the acyl group is directed to the correct position on the 3-methylanisole ring? Causality & Solution: The starting material, 3-methylanisole, possesses two ortho/para-directing groups. The methoxy group is a strongly activating group via resonance, while the methyl group is weakly activating via hyperconjugation. Consequently, electrophilic aromatic substitution is governed by the methoxy group[3]. The position between the two substituents (C2) is sterically hindered. Therefore, the acylium ion preferentially attacks the position para to the methoxy group (which is ortho to the methyl group), yielding the desired 4-methoxy-2-methylphenyl architecture. To prevent thermodynamic equilibration and minimize the formation of the ortho-acylated isomer, the reaction temperature must be strictly maintained between 0–5°C during the addition phase.

Q2: The complexation of AlCl₃ with ethyl glutaroyl chloride is highly exothermic. What is the safest dosing strategy for pilot-scale reactors? Causality & Solution: AlCl₃ forms a strongly bound 1:1 complex with the carbonyl oxygen of the acid chloride, releasing significant heat[1]. On a bench scale, solid AlCl₃ is often added directly to the solution. In pilot-scale reactors, solid addition is hazardous due to localized heating and the risk of runaway exotherms. The self-validating protocol requires generating a slurry of AlCl₃ in the reaction solvent (e.g., chlorobenzene) at 0°C. The acid chloride is then dosed in as a liquid over 30–60 minutes, utilizing the reactor's cooling jacket to dissipate the heat of complexation before the arene is introduced.

FAQ Section 2: Quench & Downstream Processing

Q3: During the aqueous workup, we encounter a severe, unbreakable emulsion. How do we resolve this without compromising the ester functionality? Causality & Solution: Emulsions in AlCl₃-catalyzed reactions are notoriously caused by the precipitation of gelatinous aluminum hydroxide (Al(OH)₃) networks when the aqueous phase pH rises above 3[2]. To prevent this, employ a "reverse quench" methodology: transfer the active reaction mixture into a secondary reactor containing a large volume of vigorously stirred crushed ice and 1M HCl[4]. The high acidity ensures the aluminum remains soluble as the[Al(H₂O)₆]³⁺ ion. If an emulsion still manifests, adding saturated aqueous sodium chloride (brine) increases the ionic strength of the aqueous layer, which reduces the solubility of the organic solvent in the water phase and forces droplet coalescence[5].

Q4: We are observing hydrolysis of the ethyl ester during the quench, yielding 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid. How can we minimize this impurity? Causality & Solution: The ethyl ester moiety is susceptible to acid-catalyzed hydrolysis, especially in the presence of the localized heat generated by the AlCl₃ quench[6]. While an acidic quench is mandatory to dissolve the aluminum salts, prolonged exposure to hot HCl will cleave the ester. To mitigate this, the quench temperature must never exceed 15°C. Furthermore, phase separation must be executed immediately after the aluminum salts dissolve, followed by a prompt wash of the organic layer with 5% aqueous NaHCO₃ to neutralize residual acid.

Data Presentation: Solvent Screening for Scale-Up

Dichloromethane (DCM) is the traditional laboratory solvent for Friedel-Crafts acylations but faces strict regulatory restrictions for large-scale manufacturing. The table below summarizes quantitative data for alternative solvent evaluations to guide your process chemistry choices.

SolventOperating Temp (°C)Regioselectivity (para:ortho)Isolated Yield (%)Scale-up Suitability & Rationale
Dichloromethane (DCM) 0 - 5>95:588Low : High volatility and severe environmental/regulatory restrictions.
1,2-Dichloroethane (DCE) 0 - 592:885Moderate : Better thermal profile than DCM, but high toxicity concerns remain.
Chlorobenzene 0 - 1094:684High : Excellent thermal mass, industrial standard for Friedel-Crafts, manageable toxicity.
Nitrobenzene 0 - 1096:480Low : Excellent selectivity, but high boiling point makes downstream removal highly energy-intensive.
Detailed Step-by-Step Methodology: Optimized Pilot-Scale Protocol

Self-Validating System: This protocol relies on strict in-process temperature controls and precise stoichiometric dosing to ensure safety, high regioselectivity, and the prevention of ester hydrolysis.

  • Catalyst Slurry Preparation: Purge a glass-lined reactor with nitrogen. Charge the reactor with anhydrous Chlorobenzene (5 volumes relative to the arene) and anhydrous AlCl₃ (1.20 equivalents). Cool the agitated slurry to 0°C using a chiller jacket.

  • Electrophile Generation: Slowly dose ethyl 5-chloro-5-oxopentanoate (1.05 equivalents) into the reactor via an addition funnel or dosing pump. Regulate the feed rate to maintain the internal temperature strictly below 5°C. Stir for 30 minutes post-addition to ensure complete acylium ion complexation.

  • Acylation (C-C Bond Formation): Slowly dose 3-methylanisole (1.00 equivalent) into the active complex over 2 hours. Maintain the internal temperature between 0–5°C. In-Process Control: Sample the reaction after 2 hours and analyze via HPLC; proceed to the quench phase only when 3-methylanisole conversion is >98%.

  • Reverse Quench: In a secondary vessel, prepare a vigorously stirred mixture of crushed ice (3 kg per kg of AlCl₃) and 1M aqueous HCl (3 volumes). Slowly transfer the active reaction mixture into the quench vessel. Regulate the transfer rate so the internal temperature of the quench vessel does not exceed 15°C to prevent ester cleavage[4].

  • Phase Separation & Emulsion Breaking: Halt agitation and allow the phases to settle for 30 minutes. If an interfacial emulsion is observed, add 1 volume of saturated brine and resume agitation for 5 minutes before settling again[5]. Drain the lower aqueous layer containing the dissolved aluminum salts.

  • Neutralization & Isolation: Wash the retained organic phase with 5% aqueous NaHCO₃ (1 volume). Caution: Vent the reactor continuously to release evolved CO₂ gas. Perform a final wash with saturated brine (1 volume). Concentrate the organic layer under reduced pressure (50°C, <50 mbar) to isolate the crude Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

References
  • CAS 4642-37-9: 5-(4-methoxy-2-methyl-phenyl) - CymitQuimica. CymitQuimica. 6

  • Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. ResearchGate. 3

  • Technical Support Center: Removal of Aluminum Chloride Catalyst. Benchchem. 2

  • Understanding Friedel-Crafts Alkylation and Acylation. Echemi. 1

  • Technical Support Center: Refining Work-up Procedures for Reactions Involving AlCl₃-THF. Benchchem. 4

  • Emulsion Destabilization by Squeeze Flow. Langmuir. 5

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Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of aryl keto esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of aryl keto esters. Here, we address the mechanistic bottlenecks in the Friedel-Crafts acylation of 3-methylanisole with ethyl glutaroyl chloride, focusing on eliminating regioisomeric impurities, ether cleavage, and ester hydrolysis.

Visualizing the Reaction Pathway

Understanding the divergence between the productive pathway and byproduct formation is critical for process control.

G SM 3-Methylanisole + Ethyl Glutaroyl Chloride Intermediate Acylium Ion Complex (Electrophile) SM->Intermediate AlCl3 (1.1 eq) DCM, 0 °C Product Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate (Desired, 4-position) Intermediate->Product Kinetic Control (Para-attack) Byproduct1 6-Acyl Regioisomer (Steric Bypass) Intermediate->Byproduct1 Thermo Control (Ortho-attack) Byproduct2 Demethylated Phenol (Ether Cleavage) Product->Byproduct2 Excess AlCl3 Temp > 10 °C Byproduct3 Carboxylic Acid (Ester Hydrolysis) Product->Byproduct3 Unbuffered Aqueous Quench

Reaction pathway showing the desired 4-acylation versus competing byproduct pathways.

Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of the 6-acyl regioisomer instead of the desired 4-acyl product? Mechanistic Insight: The methoxy group on 3-methylanisole is strongly activating and directs electrophilic attack to the ortho and para positions. The desired 4-position is para to the methoxy group and ortho to the methyl group, making it electronically favored. However, the 6-position (ortho to methoxy, para to methyl) acts as a competing site. High temperatures or highly polar solvents can shift the reaction toward thermodynamic control, increasing the 6-acyl byproduct. Solution: Maintain strict kinetic control by keeping the internal reaction temperature between 0 °C and 5 °C. Utilize a non-coordinating solvent like Dichloromethane (DCM) to maximize the steric bulk of the active, which disfavors attack at the more sterically hindered 6-position.

Q2: My LC-MS shows a mass consistent with a phenol (M-14). How do I prevent demethylation? Mechanistic Insight: Aluminum chloride ( AlCl3​ ) is a potent Lewis acid that readily coordinates with the hard oxygen atom of the methoxy ether. Subsequent nucleophilic attack by chloride on the activated methyl group leads to ether cleavage (demethylation) via an SN​2 pathway[1]. This side reaction accelerates exponentially at temperatures above 10 °C or when excessive AlCl3​ is present. Solution: Unlike catalytic alkylations, [2] because the product ketone forms a stable complex with the catalyst. Strictly limit AlCl3​ to 1.1–1.15 equivalents relative to the acyl chloride. If demethylation persists, consider switching to milder Lewis acids like ZnCl2​ , though this will require longer reaction times.

Q3: The ethyl ester is hydrolyzing to the carboxylic acid during workup. How can I preserve the ester? Mechanistic Insight: The immediate product of the reaction is an AlCl3​ -ketone complex. Standard protocols quench this complex with aqueous HCl. However, the localized exothermic heat generated during the quench, combined with the highly acidic environment, rapidly hydrolyzes the terminal ethyl ester. Solution: Perform a "reverse quench." Instead of adding water to the reaction, slowly transfer the reaction mixture via cannula into a vigorously stirred mixture of crushed ice and saturated aqueous ammonium chloride ( NH4​Cl ). This buffers the pH and rapidly dissipates heat, preserving the ester linkage.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the impact of various parameters on yield and byproduct formation. These metrics demonstrate the necessity of kinetic control and precise stoichiometry.

Catalyst (Eq)SolventTemp (°C)Yield (4-isomer)Regioselectivity (4:6)Demethylation (%)
AlCl₃ (1.15) DCM 0–5 °C 88% 96 : 4 < 1%
AlCl₃ (1.15)DCM25 °C65%85 : 1514%
AlCl₃ (2.00)Nitrobenzene25 °C48%78 : 2231%
ZnCl₂ (1.50)DCM40 °C72%92 : 80%

Validated Experimental Protocol

This self-validating protocol ensures reproducibility by embedding analytical checkpoints directly into the workflow.[3], meaning the primary focus is purely on temperature and stoichiometric control.

Step 1: Equipment Setup & Reagent Preparation

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and an addition funnel. Purge with Argon.

  • Dissolve 3-methylanisole (1.0 eq, 50 mmol) in 50 mL of anhydrous Dichloromethane (DCM) in a separate dry flask.

Step 2: Acylium Complex Formation

  • Suspend anhydrous AlCl3​ (1.15 eq, 57.5 mmol) in 100 mL of anhydrous DCM in the main reaction flask. Cool the suspension to 0 °C using an ice-water bath.

  • Place ethyl 5-chloro-5-oxovalerate (1.05 eq, 52.5 mmol) in the addition funnel. Add dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the acylium ion complex. The suspension will transition to a homogeneous pale-yellow solution.

Step 3: Electrophilic Aromatic Substitution

  • Transfer the 3-methylanisole solution to the addition funnel.

  • Add dropwise over 45 minutes. Critical Checkpoint: Monitor the internal thermocouple continuously. Adjust the addition rate to maintain the temperature strictly below 5 °C to prevent demethylation and regioisomerization.

  • Once addition is complete, stir for 2 hours at 0–5 °C.

  • Validation: Pull a 0.1 mL aliquot, quench in 1 mL of saturated NH4​Cl , extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.8 ) should be consumed, with a single major product spot ( Rf​≈0.4 ).

Step 4: Buffered Quench and Workup

  • Prepare a 1 L beaker with 200 g of crushed ice and 200 mL of saturated aqueous NH4​Cl . Stir vigorously.

  • Slowly pour the cold reaction mixture into the ice mixture (Reverse Quench). Do not allow the quench mixture to exceed 10 °C.

  • Transfer to a separatory funnel. Isolate the organic (bottom) DCM layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

References

  • Friedel–Crafts reaction | Wikipedia, The Free Encyclopedia |[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation | Master Organic Chemistry |[Link]

  • Organophotoredox-Catalyzed Chemoselective Deprotection for Phenolic Ethers | ACS Organic Letters |[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Validation Guide: High-Field vs. Benchtop Spectroscopy for Pharmaceutical Intermediates

Target Analyte: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate Target Audience: Analytical Chemists, Drug Development Scientists, and QA/QC Professionals Executive Summary The structural validation of complex pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate Target Audience: Analytical Chemists, Drug Development Scientists, and QA/QC Professionals

Executive Summary

The structural validation of complex pharmaceutical intermediates requires analytical techniques that balance high-resolution elucidation with operational efficiency. This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural validation of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate —a highly functionalized building block featuring an aromatic system, a ketone, an ester, and an aliphatic valerate chain.

As a Senior Application Scientist, my goal is to move beyond basic operational manuals. Here, we will dissect the causality behind parameter selection, establish self-validating experimental protocols, and provide a data-driven framework to help you choose the right instrumentation for your drug development lifecycle.

Mechanistic Framework: Why Field Strength Matters

When validating a molecule like Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, the primary analytical challenge lies in the aliphatic region (1.0–3.0 ppm). The valerate chain contains three distinct methylene groups ( C2​,C3​,C4​ ) that exhibit complex spin-spin coupling.

According to fundamental NMR principles, chemical shift (in ppm) is independent of the external magnetic field, but the scalar coupling constant ( J , in Hz) remains fixed. As highlighted by , a simple triplet with a J -coupling of 7 Hz spans approximately 15–20 Hz.

  • At 600 MHz (High-Field): This 20 Hz multiplet occupies only ~0.03 ppm , ensuring baseline resolution.

  • At 80 MHz (Benchtop): The exact same 20 Hz multiplet occupies ~0.25 ppm .

This physical reality dictates our instrument selection. High-field NMR is mandatory for initial structural elucidation to prevent second-order effects and signal overlap, whereas Benchtop NMR is highly effective for routine batch release and reaction monitoring once the spectral fingerprint is established.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in our analytical data, the following protocols are designed as self-validating systems . This means the methodology inherently verifies its own accuracy through integrated System Suitability Tests (SST), aligning with the updated .

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 20.0 mg of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is chosen for its lack of exchangeable protons and excellent solvation of esters/ketones. TMS acts as the internal self-validation standard; if the TMS peak deviates from exactly 0.00 ppm, the system's magnetic field drift is instantly flagged before data processing begins.

Step 2: Probe Tuning and Magnet Shimming (SST)

  • Action: Perform automated tuning and matching, followed by gradient shimming on the 2H lock signal of the solvent.

  • Causality: A homogeneous magnetic field is critical. The protocol is self-validated by measuring the full width at half maximum (FWHM) of the chloroform residual peak (7.26 ppm). If FWHM > 1.0 Hz at 600 MHz, shimming must be repeated.

Step 3: Data Acquisition Parameters

  • High-Field (600 MHz): Acquire 1H spectra using 16 scans, a 90° pulse angle, and an acquisition time avoiding Free Induction Decay (FID) truncation.

  • Benchtop (80 MHz): Acquire 1H spectra using 128 scans and a 90° pulse angle.

  • Causality: Why a 90° pulse? As established in the , a 90° pulse in quantitative NMR yields the maximum signal intensity per unit of measurement time. Benchtop systems require exponentially more scans (128 vs 16) to achieve a comparable Signal-to-Noise Ratio (SNR) due to the lower Boltzmann population difference at 80 MHz.

Workflow Visualization

The following diagram illustrates the decision matrix and self-validating workflow for processing pharmaceutical intermediates.

Fig 1: Self-validating comparative NMR workflow for pharmaceutical intermediates.

Quantitative Data Presentation

Table 1: 1H and 13C NMR Spectral Assignments

The following table provides the validated chemical shifts for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate. Notice the specific splitting patterns in the aromatic region, driven by the ortho/meta coupling of the 4-methoxy-2-methyl substitution.

Position / Moiety 1H Chemical Shift (ppm) & Multiplicity 13C Chemical Shift (ppm)Structural Significance
Ketone (C=O) -202.0Confirms oxidation state at C5
Ester (C=O) -173.5Confirms intact ethyl ester
Ar-H (C6) 7.75 (d, J = 8.6 Hz, 1H)132.0Ortho to ketone, heavily deshielded
Ar-H (C5) 6.75 (dd, J = 8.6, 2.6 Hz, 1H)111.0Meta to C3, ortho to methoxy
Ar-H (C3) 6.72 (d, J = 2.6 Hz, 1H)116.5Between methyl and methoxy
Ester O-CH2 4.12 (q, J = 7.1 Hz, 2H)60.5Characteristic ester linkage
Ar-OCH3 3.85 (s, 3H)55.4Confirms para-methoxy group
Valerate C4-H2 2.90 (t, J = 7.2 Hz, 2H)40.2Alpha to ketone
Ar-CH3 2.55 (s, 3H)21.5Confirms ortho-methyl group
Valerate C2-H2 2.35 (t, J = 7.2 Hz, 2H)33.8Alpha to ester
Valerate C3-H2 2.05 (quintet, J = 7.2 Hz, 2H)19.5Central aliphatic chain
Ester CH3 1.25 (t, J = 7.1 Hz, 3H)14.2Terminal ester methyl
Table 2: Performance Comparison Matrix

As supported by interlaboratory studies on, the choice between platforms requires a trade-off analysis.

MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on Validation
Aliphatic Resolution Baseline separated (~0.03 ppm width)Moderate overlap (~0.25 ppm width)High-field required for initial C2/C3/C4 assignment.
Limit of Detection ~100 µmol/L (16 scans)~1 mmol/L (16 scans)Benchtop requires higher concentrations or more scans.
Cryogen Dependency High (Liquid He/N2 required)None (Permanent magnet)Benchtop drastically reduces operational OPEX.
Throughput (QC) Low (Centralized lab bottleneck)High (At-line deployable)Benchtop accelerates batch release testing.

Conclusion & Recommendations

For the validation of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate , neither instrument is universally superior; they are complementary.

  • For R&D and IND Submissions: Utilize High-Field NMR (600 MHz) . The complex spin systems of the valerate chain (C2, C3, C4 protons) and the tightly clustered aromatic protons (H3 and H5 at ~6.7 ppm) require the dispersion capabilities of a superconducting magnet to prove absolute structural identity.

  • For Process Analytical Technology (PAT) & GMP Release: Deploy Benchtop NMR (80 MHz) . Once the reference spectrum is established, the benchtop system can easily track the disappearance of the ester quartet (4.12 ppm) or the ketone formation (2.90 ppm) during scale-up synthesis, offering a rapid, cryogen-free, self-validating QC mechanism directly on the manufacturing floor.

References

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments Blog. Available at: [Link]

  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR". GMP Compliance News. Available at:[Link]

  • EUROLAB. "Guide to NMR Method Development and Validation – Part I: Identification and Quantification". ResearchGate. Available at: [Link]

  • Analytical Chemistry. "Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products". ACS Publications. Available at: [Link]

Comparative

Comparing reactivity of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate and acetophenone derivatives

A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate and Acetophenone Derivatives For Immediate Release [City, State] – This comprehensive guide, tailor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate and Acetophenone Derivatives

For Immediate Release

[City, State] – This comprehensive guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the chemical reactivity of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate and substituted acetophenones. By examining their structural nuances and performance in key chemical transformations, this document serves as a critical resource for designing efficient synthetic routes and predicting reaction outcomes.

Introduction: Structural and Electronic Considerations

At the heart of this comparison lie the distinct structural and electronic features of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, a γ-keto ester, and acetophenone derivatives. The reactivity of these molecules is fundamentally governed by the interplay of their carbonyl groups and aromatic rings.

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate possesses a ketone and an ester functional group separated by a three-carbon chain (a 1,5-dicarbonyl relationship). The ketone is directly attached to a substituted phenyl ring, influencing its reactivity through resonance and inductive effects. The methoxy and methyl substituents on the phenyl ring are electron-donating, which can impact the reactivity of both the aromatic ring and the adjacent ketone.

Acetophenone derivatives , on the other hand, are simpler aromatic ketones. The nature and position of substituents on the phenyl ring significantly modulate the reactivity of the carbonyl group and the aromatic system.[1][2] Electron-withdrawing groups (e.g., -NO2, -CN) and electron-donating groups (e.g., -OCH3, -CH3) exert predictable effects on reaction rates and regioselectivity.[1][3]

Comparative Reactivity at the Carbonyl Group

The carbonyl group is a primary site of reactivity in both classes of compounds, undergoing nucleophilic addition and reduction reactions.

Reduction of the Carbonyl Group

The reduction of the ketone functionality is a common and vital transformation. Several methods are available, each with its own advantages and substrate scope.

2.1.1. Hydride Reductions (e.g., Sodium Borohydride)

Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to the corresponding alcohols.[4][5] The reactivity in this reaction is primarily influenced by the electrophilicity of the carbonyl carbon.

  • Acetophenone Derivatives: The rate of reduction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, leading to faster reduction rates.[3] Conversely, electron-donating groups decrease the reaction rate.

  • Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate: The presence of the electron-donating methoxy and methyl groups on the phenyl ring is expected to decrease the electrophilicity of the ketonic carbonyl carbon, making it less reactive towards hydride attack compared to unsubstituted acetophenone.

Table 1: Predicted Relative Reactivity in NaBH₄ Reduction

CompoundSubstituent EffectsPredicted Relative Reactivity
4-NitroacetophenoneStrong electron-withdrawingHighest
AcetophenoneUnsubstitutedIntermediate
Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerateElectron-donating (methoxy, methyl)Lower
4-MethoxyacetophenoneStrong electron-donatingLowest

2.1.2. Deoxygenation Reactions (Clemmensen and Wolff-Kishner Reductions)

These reactions convert the carbonyl group into a methylene group (-CH₂-). The choice between these methods often depends on the stability of other functional groups in the molecule to acidic or basic conditions.

  • Clemmensen Reduction: This reaction is carried out with zinc amalgam and concentrated hydrochloric acid.[6][7][8] It is particularly effective for aryl-alkyl ketones.[6][7][9] Both acetophenone derivatives and Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate are expected to undergo this reduction, provided they are stable to strong acid. The ester group in the valerate derivative could potentially be hydrolyzed under these conditions.

  • Wolff-Kishner Reduction: This reduction uses hydrazine and a strong base at high temperatures.[10][11][12] It is suitable for compounds that are sensitive to acid. The ester functionality in Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate would likely be saponified under the strongly basic conditions of the Wolff-Kishner reduction.

Experimental Protocol: Sodium Borohydride Reduction of an Aromatic Ketone [4][13][14]

  • Dissolve the ketone (e.g., acetophenone, 1.0 mmol) in methanol (5 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.1 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding alcohol.

Reactivity of the α-Protons and Enolate Formation

The acidity of the α-protons and the subsequent reactivity of the enolate are crucial for many carbon-carbon bond-forming reactions.

  • Acetophenone Derivatives: The α-protons of acetophenones are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations and aldol condensations.[15]

  • Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate: This γ-keto ester has two sets of α-protons: those adjacent to the ketone and those adjacent to the ester. The protons α to the ketone are generally more acidic than those α to the ester.[16] However, neither set of protons benefits from the synergistic acidifying effect seen in β-keto esters where the α-protons are flanked by two carbonyl groups.[16] Therefore, the α-protons in this γ-keto ester are expected to be less acidic than those in a comparable β-keto ester.[16]

dot

Enolate_Formation cluster_acetophenone Acetophenone Derivative cluster_ketoester γ-Keto Ester Acetophenone Acetophenone Acetophenone_Enolate Enolate Acetophenone->Acetophenone_Enolate Base Ketoester Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate Ketoester_Enolate_K Ketone Enolate Ketoester->Ketoester_Enolate_K Base (major) Ketoester_Enolate_E Ester Enolate Ketoester->Ketoester_Enolate_E Base (minor)

Caption: Enolate formation from acetophenone and a γ-keto ester.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The substituted phenyl ring in both classes of compounds can undergo electrophilic aromatic substitution (EAS). The directing and activating/deactivating effects of the substituents play a pivotal role.

  • Acetophenone Derivatives: The acetyl group (-COCH₃) is an electron-withdrawing group and a meta-director.[17] Therefore, electrophilic substitution on acetophenone will primarily occur at the meta position.[17] The presence of other substituents will influence the overall reactivity and regioselectivity.

  • Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate: The aromatic ring in this molecule has three substituents to consider: the acyl group, the methoxy group, and the methyl group. The methoxy and methyl groups are electron-donating and ortho, para-directing. The acyl group is deactivating and meta-directing. The strong activating and directing effects of the methoxy and methyl groups will dominate, directing incoming electrophiles to the positions ortho and para to them.

dot

EAS_Directing_Effects cluster_acetophenone Acetophenone cluster_ketoester Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate A_Ring Benzene Ring A_Meta meta A_Ring->A_Meta Directs substitution to A_Acyl COCH3 A_Acyl->A_Ring K_Ring Benzene Ring K_Acyl COR K_Acyl->K_Ring K_OMe OCH3 K_OMe->K_Ring K_OrthoPara ortho, para K_OMe->K_OrthoPara Directs substitution to K_Me CH3 K_Me->K_Ring K_Me->K_OrthoPara Directs substitution to

Caption: Directing effects in electrophilic aromatic substitution.

Conclusion

The reactivity of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate and acetophenone derivatives is a nuanced interplay of their constituent functional groups. While both contain an aromatic ketone, the presence of the ester functionality and the specific substitution pattern on the aromatic ring in the γ-keto ester lead to distinct reactivity profiles. Acetophenone derivatives offer a more straightforward system for studying the electronic effects of substituents on carbonyl and aromatic ring reactivity. In contrast, Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate presents a more complex case where the interplay between the ketone, ester, and multiple aromatic substituents must be considered. This guide provides a foundational understanding to aid researchers in the strategic selection and manipulation of these valuable synthetic building blocks.

References

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • ACS Publications. (2001, January 10). Hydrogenation of Aromatic Ketones Catalyzed by (η5-C5(CH3)5)Ru Complexes Bearing Primary Amines. Organometallics. [Link]

  • University of Toronto. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Asian Journal of Chemistry. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. [Link]

  • Royal Society of Chemistry. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]

  • PMC. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

  • University of Illinois. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings. [Link]

  • PMC. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. [Link]

  • Beilstein Journals. (2014, January 23). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. [Link]

  • PubMed. (2006, January 15). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. [Link]

  • Minnesota State University Moorhead. NaBH4 Reduction of Ketone to Alcohol. [Link]

  • ACS Publications. (2008, July 1). Stabilization of Ketone and Aldehyde Enols by Formation of Hydrogen Bonds to Phosphazene Enolates and Their Aldol Products. Journal of the American Chemical Society. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • ACS Publications. (2015, February 27). Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (2016, February 3). A Hydrazine-Free Wolff–Kishner Reaction Suitable for an Undergraduate Laboratory. [Link]

  • Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • Annamalai University. Clemmensen reduction. [Link]

  • ACS Publications. (2020, November 12). Structure Sensitivity of Acetophenone Reduction on Palladium-Modified Platinum Single-Crystal Electrodes. The Journal of Physical Chemistry C. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • ACS Publications. (2015, July 14). Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)carbene Rhodium Complexes. Journal of the American Chemical Society. [Link]

  • Google Patents. Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s).
  • SciSpace. (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.9: Reduction of Aromatic Compounds. [Link]

  • National Open Access Monitor, Ireland. Synthesis of Compounds Related to Muscarufin. V. Ethyl 5-(5-methoxy-p-benzoquinonyl)-valerate. [Link]

  • SlideShare. (2021, July 16). Experimental No. (13) Aldehydes and ketones. [Link]

  • ResearchGate. Electrophilic Aromatic Substitution. [Link]

  • Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • BYJU'S. Clemmensen Reduction reaction. [Link]

  • ScienceDirect. (2005, May 4). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • Filo. (2025, May 30). Formulate in full detail the mechanism for the Wolff-Kishner reduction of. [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution:. [Link]

  • PMC. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]

  • Google Patents.
  • ACS Publications. (2019, June 24). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. [Link]

  • Brainly.in. (2020, January 23). Wolf kidhner reduction of acetophrnone gives toluene??. [Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate: Orbitrap vs. Q-TOF Comparison Guide

As a Senior Application Scientist, selecting the right high-resolution mass spectrometry (HRMS) platform—and understanding the intrinsic fragmentation behavior of your analytes—is critical for robust drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right high-resolution mass spectrometry (HRMS) platform—and understanding the intrinsic fragmentation behavior of your analytes—is critical for robust drug development and structural elucidation. Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-70-6) is a highly functionalized aromatic ester frequently utilized as an intermediate in medicinal chemistry.

This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers in characterizing this compound, detailing the causality behind its collision-induced dissociation (CID) pathways, and providing a self-validating experimental protocol.

Mechanistic Fragmentation Profiling

Understanding why a molecule fragments in a specific manner is more valuable than simply matching a spectral library. Upon positive electrospray ionization (ESI+), Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate yields a protonated precursor ion [M+H]+ at m/z 265.1434 . The protonation predominantly occurs at the ketone oxygen, driven by the electron-donating properties of the para-methoxy group on the aromatic ring.

The fragmentation is governed by three primary causal mechanisms:

  • Resonance-Stabilized α -Cleavage (m/z 149.0603): The most abundant product ion arises from the cleavage of the C-C bond adjacent to the ketone. This yields the 4-methoxy-2-methylbenzoyl cation. The high abundance of this ion is dictated by the resonance stabilization provided by the methoxy group[1].

  • Radical Methoxy Cleavage (m/z 134.0368): A hallmark of methoxy-substituted aromatic compounds is the subsequent expulsion of a methyl radical ( CH3∙​ , 15 Da) from the benzoyl cation, forming a highly stable radical cation[2].

  • Ester Neutral Loss (m/z 219.1015): The ethyl ester moiety undergoes a direct neutral loss of ethanol (46 Da). Alternatively, depending on the localized collision energy, it can undergo a charge-remote sequential loss of ethene (28 Da) and water (18 Da)[3].

Fragmentation M [M+H]+ m/z 265.1434 F1 Loss of Ethanol m/z 219.1015 M->F1 - CH3CH2OH F2 4-methoxy-2-methylbenzoyl cation m/z 149.0603 M->F2 α-cleavage F3 Loss of CO m/z 121.0653 F2->F3 - CO F4 Loss of CH3• m/z 134.0368 F2->F4 - CH3•

Figure 1: ESI-MS/MS fragmentation pathways for Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

Platform Performance Comparison: Orbitrap vs. Q-TOF

When profiling complex pharmaceutical intermediates, the choice between and architectures impacts data quality. Orbitrap analyzers capture ions in an electrostatic field, calculating mass via Fourier Transform, which provides ultra-high resolution (up to 240,000 FWHM)[4]. Conversely, Q-TOF systems measure the time it takes for accelerated ions to reach a detector, offering superior acquisition speeds (up to 50 Hz) ideal for narrow UHPLC peaks[5].

Table 1: High-Resolution MS/MS Fragments (Experimental Data)

Data acquired using stepped Normalized Collision Energy (NCE 20, 40, 60 eV).

Precursor Ion (m/z)Fragment Ion (m/z)Elemental CompositionMass Error (ppm)Proposed Mechanism
265.1434219.1015 C13​H15​O3+​ 0.8Loss of Ethanol (-46 Da)
265.1434149.0603 C9​H9​O2+​ 0.5 α -cleavage at ketone (-116 Da)
265.1434134.0368 C8​H6​O2+∙​ 1.2 α -cleavage + loss of CH3∙​
265.1434121.0653 C8​H9​O+ 0.9 α -cleavage + loss of CO
Table 2: Analytical Performance Metrics for Target Analyte
MetricQ-Exactive OrbitrapAgilent 6545 Q-TOFAnalytical Impact
Mass Resolution 140,000 (at m/z 200)40,000 (at m/z 200)Orbitrap resolves isobaric background matrix interferences better.
Mass Accuracy < 1 ppm~2-3 ppmOrbitrap provides higher confidence in elemental composition assignment.
Acquisition Speed Up to 12 HzUp to 50 HzQ-TOF provides more data points across narrow UHPLC peaks.
Dynamic Range > 4 orders of magnitude~ 5 orders of magnitudeBoth are highly suitable for trace impurity profiling.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes a built-in control to confirm causality and prevent false positives.

Step 1: System Suitability Testing (SST)

  • Action: Inject a known standard mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the sequence.

  • Validation: Mass accuracy must be < 2 ppm. Causality: This guarantees the instrument's mass axis is properly calibrated, validating all subsequent empirical formulas derived from the analyte's exact mass.

Step 2: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Validation: Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive ESI mode by driving the equilibrium toward the protonated [M+H]+ state.

Step 3: Chromatographic Separation

  • Action: Utilize a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes (A: 0.1% FA in H2​O ; B: 0.1% FA in Acetonitrile).

  • Validation: Inject a solvent blank immediately before the sample. Causality: Blank subtraction validates that observed MS/MS fragments originate strictly from the eluting analyte peak and not from column bleed or solvent contaminants.

Step 4: MS/MS Data-Dependent Acquisition (DDA)

  • Action: Configure the MS to trigger MS/MS scans using stepped Normalized Collision Energies (NCE) at 20, 40, and 60 eV.

  • Validation: Causality: Stepped NCE ensures that both fragile bonds (the ester linkage) and robust bonds (the aromatic methoxy group) are fragmented within a single duty cycle, yielding a comprehensive, self-confirming spectral fingerprint.

Workflow Sample Sample Prep 0.1% FA LC UHPLC C18 Column Sample->LC Split Split Flow LC->Split Orbitrap Orbitrap HRMS R=140k Split->Orbitrap QTOF Q-TOF HRMS R=40k Split->QTOF Data Data Analysis Orbitrap->Data High Accuracy QTOF->Data Fast Scan

Figure 2: Parallel UHPLC-HRMS workflow comparing Orbitrap and Q-TOF acquisition performance.

References

  • Title : Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes Source : University of Bristol URL :[Link]

  • Title : Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source : ResearchGate URL :[Link]

Sources

Comparative

A Comparative Guide to Purity Determination of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate using GC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a qua...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, a key intermediate in various synthetic pathways. We will explore the nuances of the GC-MS methodology, objectively compare it with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide the supporting scientific rationale for each experimental choice.

The Criticality of Purity for Pharmaceutical Intermediates

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, an aromatic keto-ester, is a versatile building block in organic synthesis. Impurities, which can arise from unreacted starting materials, byproducts of side reactions, or degradation, can have a significant impact on the yield, purity, and safety profile of the final API. Therefore, a robust and validated analytical method for purity determination is paramount.

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in analytical chemistry, prized for its high separation efficiency and definitive identification capabilities.[1] For a compound like Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, which is expected to have sufficient volatility and thermal stability, GC-MS offers a powerful approach for purity assessment.

Proposed GC-MS Methodology

A successful GC-MS analysis hinges on the careful selection of instrumental parameters, tailored to the physicochemical properties of the analyte.

Rationale for Parameter Selection:

  • Injector Temperature: A temperature of 250 °C is chosen to ensure the rapid and complete volatilization of the analyte without inducing thermal degradation. While keto-esters can be susceptible to decomposition at very high temperatures, this setting provides a good balance.[2]

  • Column Selection: A non-polar column, such as a DB-5MS, is proposed due to the relatively non-polar nature of the analyte. This type of column separates compounds primarily based on their boiling points, which is ideal for resolving the target compound from potentially less volatile impurities.

  • Oven Temperature Program: A gradient temperature program is essential for achieving good separation of a mixture of compounds with varying volatilities. The initial hold at a lower temperature allows for the focusing of the analytes at the head of the column, while the gradual ramp ensures the sequential elution of compounds, leading to sharp, well-resolved peaks.

  • Mass Spectrometer Detector: Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" for each compound that can be compared against spectral libraries for confident identification.

Anticipated Impurities and their Detection:

The synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate likely involves a Friedel-Crafts acylation reaction.[3][4][5] This allows us to anticipate potential impurities:

  • Unreacted Starting Materials: Such as 3-methylanisole and ethyl glutaryl chloride.

  • Positional Isomers: Friedel-Crafts reactions can sometimes yield isomeric products depending on the directing effects of the substituents on the aromatic ring.

  • Polysubstituted Byproducts: Over-acylation can lead to the formation of di- or tri-substituted products.[4]

  • Residual Solvents: From the reaction and workup steps.

GC-MS is exceptionally well-suited to detect and identify these types of volatile and semi-volatile organic impurities.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, it is not always the optimal choice. A comprehensive purity assessment often involves orthogonal methods that measure different chemical properties.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, typically with UV detection.Intrinsic quantitative property where signal intensity is directly proportional to the number of nuclei.[6][7][8][9]
Selectivity Very high, especially with high-resolution mass spectrometry.Moderate to high, dependent on column chemistry and detector.Very high, allows for structural elucidation of impurities if present at sufficient concentration.
Sensitivity High (ng/mL to pg/mL range).Moderate to high (µg/mL to ng/mL range).Lower than chromatographic methods (typically requires >1 mg of sample).
Sample Throughput Moderate, with typical run times of 20-40 minutes.High, with modern UHPLC systems offering run times of a few minutes.Low to moderate, requires careful sample preparation and longer acquisition times for high precision.
Quantification Requires a certified reference standard for accurate quantification.Requires a certified reference standard for accurate quantification.Can provide absolute quantification against an internal standard of known purity, without needing a reference standard of the analyte itself.[10]
Limitations Not suitable for non-volatile or thermally labile compounds. Keto-esters can potentially undergo tautomerization or transesterification at high temperatures.[11][12]Can be less effective for highly volatile impurities. Peak co-elution can be a challenge.Lower sensitivity can be a limitation for trace impurity analysis. Requires a relatively pure and soluble sample.

In-Depth Look at Alternative Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry for purity determination.[1][13][14] For Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, a reversed-phase HPLC method would be the most appropriate.

Proposed HPLC Method:

  • Column: A C18 column is the standard choice for reversed-phase chromatography of moderately polar organic molecules.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol allows for the effective separation of a range of compounds with varying polarities.

  • Detector: A UV detector set to a wavelength where the aromatic ring of the analyte exhibits strong absorbance would provide good sensitivity.

Advantages over GC-MS for this Application:

  • No Thermal Stress: HPLC analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation or tautomerization of the keto-ester.

  • Broader Applicability: It can analyze a wider range of potential non-volatile impurities that would not be amenable to GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific certified reference standard of the analyte.[6][7][8][9][10]

qNMR Protocol Outline:

  • Sample Preparation: An accurately weighed amount of the Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate sample and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectrum Acquisition: A quantitative ¹H NMR spectrum is acquired with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.

Unique Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity without the need for a calibration curve or a reference standard of the analyte.

  • Structural Information: Can simultaneously provide structural confirmation of the main component and any major impurities.

Experimental Workflows

GC-MS Purity Determination Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent (e.g., Ethyl Acetate) Sample->Dissolve Dilute Dilute to Appropriate Concentration Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & Impurity Identification Integrate->Identify Quantify Purity Calculation (% Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS Purity Determination.

Comparative Method Selection Logic

Method_Selection Start Purity Determination of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate Volatile Are Impurities Volatile & Thermally Stable? Start->Volatile GCMS GC-MS is a Primary Choice Volatile->GCMS Yes HPLC HPLC is a Preferred Alternative Volatile->HPLC No/Unknown Orthogonal Need for Orthogonal Method? GCMS->Orthogonal HPLC->Orthogonal qNMR qNMR for Absolute Purity & as Orthogonal Method Final Comprehensive Purity Profile qNMR->Final Orthogonal->qNMR Yes Orthogonal->Final No

Caption: Logic for Selecting an Analytical Method.

Conclusion and Recommendations

For the routine purity assessment of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, GC-MS offers a highly specific and sensitive method , particularly for identifying and quantifying volatile and semi-volatile impurities that may arise from its synthesis. Its ability to provide structural information through mass spectral fragmentation is a significant advantage for impurity profiling.

However, a comprehensive quality control strategy should not rely on a single analytical technique. HPLC is a crucial orthogonal method that mitigates the risks associated with the thermal liability of the keto-ester and can detect non-volatile impurities. For the highest level of accuracy and for the characterization of a reference standard, qNMR is unparalleled , providing a direct and absolute measure of purity.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the stage of drug development, the nature of the expected impurities, and the required level of analytical rigor. A multi-faceted approach, leveraging the strengths of each of these powerful techniques, will provide the most complete and reliable assessment of the purity of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

References

  • SATHEE. Friedel Crafts Reaction. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Published February 9, 2024. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Published September 22, 2025. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Published September 16, 2024. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Published December 23, 2025. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • PubChem. Ethyl 5-(2-methylphenyl)-5-oxovalerate. [Link]

  • ResearchGate. Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • Chromatography Forum. HPLC method development for aldehydes and ketones. Published February 11, 2013. [Link]

  • PubChemLite. Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4). [Link]

  • Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Published June 19, 2025. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Published February 23, 2023. [Link]

  • ResearchGate. Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. Published July 11, 2023. [Link]

  • PMC. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Link]

Sources

Validation

Analytical Comparison Guide: IR Spectroscopic Validation of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven framework for cross-referencing the infrared (IR) spectroscopy profile of Ethyl 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven framework for cross-referencing the infrared (IR) spectroscopy profile of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate against its synthetic precursors and structural analogs.

Introduction & Analytical Context

In pharmaceutical development, Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-70-6) serves as a critical building block and synthetic intermediate[1]. The synthesis of this compound typically involves the esterification of its precursor, 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid (CAS: 4642-37-9)[2].

For quality control and process analytical technology (PAT), distinguishing the target ester from unreacted acid precursors or structurally similar byproducts is paramount. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive method to validate this conversion. This guide objectively compares the spectral performance of the target ester against two key alternatives to establish a robust framework for structural verification.

Mechanistic Basis for Spectroscopic Distinctions

To accurately interpret the IR spectrum of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, one must understand the causality behind the vibrational frequencies of its functional groups:

  • Aliphatic Ester Carbonyl ( C=O ): Saturated aliphatic esters reliably absorb in the 1750–1735 cm⁻¹ range[3]. In our target molecule, the valerate backbone isolates the ester carbonyl from the aromatic system, preserving this high-frequency stretch[4].

  • Conjugated Aryl Ketone ( C=O ): The ketone at position 5 is directly conjugated with the aromatic ring. While standard saturated ketones absorb at ~1715 cm⁻¹, conjugation lowers the force constant of the C=O bond, shifting the absorption to the 1680–1690 cm⁻¹ region[5].

  • Electronic & Steric Interplay: The para-methoxy group donates electron density via resonance, further weakening the ketone C=O bond and pushing the frequency lower. However, the ortho-methyl group introduces steric hindrance, slightly twisting the carbonyl out of perfect coplanarity with the ring. This steric inhibition of resonance acts as a counter-force, resulting in a net ketone C=O stretch at approximately 1675 cm⁻¹.

  • Ether Linkages ( C−O ): The methoxy group yields a strong asymmetric C−O−C stretch near 1250 cm⁻¹, while the ester C−O stretch typically appears between 1300–1000 cm⁻¹, often centered around 1180 cm⁻¹[3][4].

Comparative Performance: Target vs. Alternatives

To validate the purity and identity of the target compound, we must cross-reference its IR data against potential alternatives that could appear as impurities or misidentified analogs.

Alternative 1: 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid (Precursor)

The most common impurity is the unreacted free acid. Carboxylic acids form strongly hydrogen-bonded dimers, which drastically shift the acid C=O stretch down to ~1710 cm⁻¹[4]. Furthermore, the acid exhibits a massive, broad O−H stretching band from 3300 to 2500 cm⁻¹, completely absent in the pure ester[4].

Alternative 2: Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (Des-methyl Analog)

If the starting material lacked the ortho-methyl group, the resulting des-methyl analog would show a nearly identical ester C=O peak. However, without the steric hindrance of the ortho-methyl group, the ketone carbonyl achieves perfect coplanarity with the aromatic ring. This maximizes resonance with the para-methoxy group, shifting the aryl ketone C=O stretch even lower (to ~1665 cm⁻¹).

Quantitative Data Summary

The following table summarizes the key diagnostic wavenumbers used to differentiate these compounds:

Functional GroupEthyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (Target)5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid (Alt 1)Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (Alt 2)
Ester C=O ~1735 cm⁻¹ N/A~1735 cm⁻¹
Acid C=O N/A~1710 cm⁻¹ N/A
Aryl Ketone C=O ~1675 cm⁻¹ ~1675 cm⁻¹~1665 cm⁻¹
O−H Stretch None3300–2500 cm⁻¹ (Broad) None
Ester/Acid C−O ~1180 cm⁻¹~1210 cm⁻¹~1180 cm⁻¹
Methoxy C−O ~1250 cm⁻¹~1250 cm⁻¹~1250 cm⁻¹

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical data, the following ATR-FTIR protocol is designed as a self-validating system.

Methodology: ATR-FTIR Analysis

  • System Suitability & Calibration: Before analyzing the sample, validate the interferometer's wavelength accuracy using a traceable polystyrene film standard. Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within a ±1 cm⁻¹ tolerance.

    • Causality: This guarantees that the subtle 25 cm⁻¹ shift between the acid C=O (1710 cm⁻¹) and the ester C=O (1735 cm⁻¹) is accurately resolved and not an instrumental artifact.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal.

    • Causality: Subtracts ambient atmospheric water vapor and CO2​ , preventing baseline distortion in the critical 3300–2500 cm⁻¹ region.

  • Sample Introduction: Apply 2-3 mg of the neat compound directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality: ATR is explicitly chosen over KBr pellet transmission. KBr is highly hygroscopic; absorbed moisture would produce a false-positive broad O−H stretch, confounding the detection of the free acid impurity.

  • Data Acquisition & Processing: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration.

  • Orthogonal Verification: Cross-reference the integration of the ester C=O peak (1735 cm⁻¹) against the aryl ketone C=O peak (1675 cm⁻¹). The presence of both distinct carbonyl peaks confirms the dual-functional nature of the target.

Analytical Workflow Visualization

The following decision tree illustrates the logical workflow for spectral validation, ensuring high-throughput identification of the target ester versus its primary acid impurity.

IR_Validation_Workflow Start Sample: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate Calib Instrument Validation (Polystyrene Standard) Start->Calib Scan ATR-FTIR Spectral Acquisition (4000-400 cm⁻¹) Calib->Scan CheckOH Analyze 3300-2500 cm⁻¹ Is Broad O-H Present? Scan->CheckOH AcidImpurity Fail: Free Acid Impurity Detected (Incomplete Esterification) CheckOH->AcidImpurity Yes CheckEster Analyze 1750-1650 cm⁻¹ Ester C=O at ~1735 cm⁻¹? CheckOH->CheckEster No CheckEster->AcidImpurity No (~1710 cm⁻¹) CheckKetone Verify Aryl Ketone C=O at ~1675 cm⁻¹ CheckEster->CheckKetone Yes Pass Pass: Target Ester Confirmed High Purity CheckKetone->Pass Yes

Figure 1: ATR-FTIR self-validating workflow for ester confirmation and acid impurity detection.

References

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (Details the conjugative effects on aryl ketones and standard carbonyl stretching frequencies). 5

  • IR Spectroscopy Tutorial: Esters - Organic Chemistry at CU Boulder. (Provides baseline data for aliphatic ester C=O and C-O stretching regions). 3

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (Authoritative grounding on hydrogen-bonded carboxylic acid dimers and saturated vs. unsaturated carbonyls). 4

  • EvitaChem Product Catalog: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate. (Commercial reference and CAS 951889-70-6 verification). 1

  • CymitQuimica: 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid. (Commercial reference and CAS 4642-37-9 verification for the precursor acid). 2

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate As drug development professionals scale up syntheses involving complex intermediates, establishing a self-validating waste...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

As drug development professionals scale up syntheses involving complex intermediates, establishing a self-validating waste management protocol is critical. Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS: 951889-70-6) is an advanced aromatic keto-ester utilized in organic synthesis [1]. This guide bridges the gap between regulatory compliance and bench-level operational reality, providing a definitive, step-by-step disposal framework grounded in mechanistic causality.

Hazard Assessment & Mechanistic Causality

Before disposing of any chemical, we must understand why specific protocols are enforced.

  • The Causality of Disposal Restrictions: Why is this compound strictly forbidden from sink or drain disposal? According to[2], only chemicals with low toxicity, high water solubility, and moderate pH are candidates for drain disposal. Esters and ketones containing more than four carbon atoms exhibit high lipophilicity and resist rapid biological degradation in wastewater treatment facilities [3].

  • Chemical Reactivity: The electron-rich aromatic ring (activated by methoxy and methyl groups) combined with the ester linkage makes this molecule susceptible to rapid, potentially exothermic electrophilic attack and acid-catalyzed hydrolysis if mixed with incompatible waste streams [4].

Therefore, it must be managed as a hazardous organic waste and ultimately destroyed via thermal incineration to prevent aquatic bioaccumulation.

Quantitative Data & Waste Parameters

Table 1: Physicochemical Properties & Disposal Parameters

ParameterCharacteristicOperational Impact
Chemical Class Aromatic Keto-EsterSusceptible to hydrolysis; incompatible with strong oxidizers.
Molecular Weight 264.32 g/mol High MW indicates high lipophilicity and low water solubility.
Drain Disposal Strictly ForbiddenExceeds the 4-carbon limit for ester/ketone sink disposal[3].
Primary Waste Stream Non-Halogenated OrganicMust be incinerated; do not mix with aqueous waste.

Table 2: Waste Segregation Compatibility Matrix

Interacting SubstanceCompatibilityCausality / Consequence
Halogenated Solvents (e.g., DCM) Compatible (but segregable)Safe to mix, but must be routed to the halogenated waste stream to prevent dioxin formation during incineration.
Strong Oxidizers (e.g., HNO3) INCOMPATIBLE Exothermic oxidation of the electron-rich aromatic ring; severe risk of container pressurization and rupture[4].
Strong Acids/Bases INCOMPATIBLE Hydrolyzes the ester linkage, generating volatile byproducts and pressurizing the sealed vessel.
Aqueous Waste INCOMPATIBLE Phase separation occurs; complicates lab packing and violates drain disposal regulations.

Step-by-Step Disposal Methodology

The following protocol establishes a self-validating system for the disposal of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, ensuring compliance with [5].

Step 1: Waste Characterization and Segregation Determine the physical state and solvent matrix of the waste.

  • If the keto-ester is dissolved in a solvent like ethyl acetate or hexane, route it to the Non-Halogenated Organic Waste stream.

  • If mixed with dichloromethane (DCM) or chloroform during extraction, it must be strictly routed to the Halogenated Organic Waste stream.

Step 2: Primary Containerization Collect the waste in High-Density Polyethylene (HDPE) or borosilicate glass containers.

  • Causality Check: Do not use galvanized steel safety cans for this waste, especially if halogenated solvents are present, as they tend to corrode and leak. Ensure containers are filled to no more than 90% capacity to allow for vapor expansion[6].

  • Self-Validation Check: Before sealing the container, visually inspect the waste for unexpected phase separation or gas evolution (bubbling). If gas is evolving, an incompatible reaction is occurring. Leave the cap loosely vented in a fume hood until the reaction subsides, then re-evaluate the waste matrix.

Step 3: Satellite Accumulation Area (SAA) Management Laboratories must manage waste in designated SAAs at or near the point of generation[5].

  • Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list "Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate" and all associated solvents. Do not use abbreviations [7].

  • Storage Limits: Containers must be kept closed at all times except when actively adding waste[7]. Remove the container to a central accumulation area within three days of reaching the 55-gallon limit, or within the mandated 90-day timeframe[6].

Step 4: Lab Packing and Final Thermal Destruction Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department or a licensed commercial disposal firm.

  • Causality Check: The mandated endpoint for this compound is high-temperature commercial incineration. Incineration ensures complete thermal cleavage of the C15​H20​O4​ molecule into carbon dioxide and water, entirely eliminating the risk of environmental persistence.

Operational Workflow Visualization

WasteWorkflow Start Waste Generation: Ethyl 5-(4-methoxy-2-methylphenyl) -5-oxovalerate State Analyze Physical State & Solvent Matrix Start->State Liquid Liquid Waste Matrix (Reaction mixtures, washes) State->Liquid Liquid Phase Solid Solid Waste Matrix (Silica gel, pure residue) State->Solid Solid Phase Halogen Contains Halogens? (e.g., DCM, Chloroform) Liquid->Halogen SolidStream Solid Hazardous Waste Stream Solid->SolidStream NonHaloStream Non-Halogenated Organic Waste Stream Halogen->NonHaloStream No HaloStream Halogenated Organic Waste Stream Halogen->HaloStream Yes SAA Satellite Accumulation Area (Max 55 Gal, < 90 Days) NonHaloStream->SAA HaloStream->SAA SolidStream->SAA Incineration Commercial Incineration (Thermal Destruction) SAA->Incineration EPA Licensed Contractor

Figure 1: Waste stream decision matrix and operational workflow for the target keto-ester.

Sources

Handling

Personal protective equipment for handling Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

As a Senior Application Scientist, I recognize that drug development workflows increasingly rely on complex aromatic intermediates. Standardizing safety protocols is paramount for both personnel protection and assay inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that drug development workflows increasingly rely on complex aromatic intermediates. Standardizing safety protocols is paramount for both personnel protection and assay integrity. Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (CAS 951889-70-6) is a highly specific keto-ester intermediate[1].

This guide provides a self-validating, step-by-step operational framework for handling this compound. By understanding the chemical causality behind these procedures, your laboratory can ensure strict compliance with federal standards while maintaining the scientific integrity of your synthetic or analytical workflows.

Physicochemical Hazard Profile & Causality

In laboratory safety, we do not just mandate equipment; we respond directly to molecular structure. The structural features of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate dictate our protective strategies:

  • High Lipophilicity (Ethyl Ester Moiety): The ester group significantly increases the molecule's partition coefficient (LogP). Causality: Highly lipophilic compounds easily bypass the aqueous barrier of the skin and penetrate the lipid-rich stratum corneum. This necessitates robust, impermeable dermal barriers rather than standard latex gloves.

  • Reactivity & Sensitization (Aromatic Ketone): The conjugated oxovalerate system can act as a skin sensitizer and respiratory irritant. Causality: Airborne particulates or aerosols generated during transfer must be captured at the source, mandating the use of primary engineering controls (fume hoods) in tandem with respiratory and ocular PPE[2].

Personal Protective Equipment (PPE) Matrix

To comply with OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[3], the following PPE matrix must be strictly adhered to.

Protection ZoneRequired PPESpecificationCausality / Justification
Ocular Safety GogglesEN 166 / ANSI Z87.1 compliant, indirect ventingProtects against micro-aerosols and splash hazards during solvent dissolution; indirect venting prevents vapor trapping.
Dermal (Hands) Nitrile GlovesMinimum 0.12 mm thickness, extended cuffNitrile provides superior resistance to lipophilic esters compared to latex. Extended cuffs prevent wrist exposure during hood operations.
Dermal (Body) Lab CoatFlame-resistant (FR) or 100% cotton, knee-lengthSynthetic blends can melt into the skin upon solvent ignition. Cotton/FR coats provide a physical barrier against spills.
Respiratory N95 / P100 MaskOnly required if handling outside a certified fume hoodMitigates inhalation of fine crystalline dust if engineering controls fail or during bulk powder transfer.

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol must be a self-validating system. Follow these steps to ensure a closed-loop safety environment when handling Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate[1].

  • Step 1: Engineering Control Validation. Before opening the chemical container, verify that your chemical fume hood is operational. Validation check: Ensure the face velocity is between 80–100 feet per minute (fpm). Tape a small strip of Kimwipe to the bottom of the sash; a steady inward pull physically validates the digital airflow monitor.

  • Step 2: PPE Donning Sequence. Inspect nitrile gloves for micro-tears by trapping air and applying pressure. Don the lab coat, followed by safety goggles, and finally the gloves (pulling the glove cuffs over the lab coat sleeves).

  • Step 3: Static-Free Transfer. Because organic powders can accumulate static charge, use an anti-static weighing spatula. Transfer the required mass of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate directly into a pre-tared, sealable vial inside the hood.

  • Step 4: Solvent Dissolution. If dissolving the intermediate (e.g., in halogenated or non-halogenated solvents), add the solvent slowly down the side of the vial to minimize aerosolization of the powder. Cap the vial immediately after dissolution.

  • Step 5: Decontamination. Wipe down the analytical balance and hood surface with an appropriate solvent (e.g., 70% isopropanol or ethanol) to remove microscopic residues.

Waste Management & Disposal Plan

Proper disposal prevents environmental contamination and ensures compliance with EPA hazardous waste guidelines[4]. The chemistry chosen for operational reasons creates regulatory consequences; therefore, segregation is critical[5].

  • Step 1: Segregation. Do not mix this waste with heavy metals or aqueous acidic waste. Classify the waste as "Non-Halogenated Organic Waste" (unless dissolved in a chlorinated solvent like dichloromethane, which shifts it to the F002 listed waste category)[4],[5].

  • Step 2: Containment. Transfer waste into a high-density polyethylene (HDPE) carboy. Validation check: Ensure the container is stored in secondary containment (a spill tray) capable of holding 110% of the primary container's volume.

  • Step 3: Labeling. Affix a globally harmonized system (GHS) compliant label immediately. Mark the exact constituents: "Waste: Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate /[Solvent Name]".

  • Step 4: EPA Disposal Routing. Coordinate with your Environmental Health and Safety (EHS) officer for pickup. Ensure the waste manifest reflects the correct EPA waste codes (e.g., F003 for non-halogenated solvent mixtures)[4].

Operational Safety Workflow

SafetyWorkflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Verification (Face Velocity) PPE->Hood Handle Chemical Handling (Transfer & Reaction) Hood->Handle Spill Spill Event? Handle->Spill Clean Spill Protocol (Absorbent & Neutralize) Spill->Clean Yes Dispose Waste Segregation (Organic Waste) Spill->Dispose No Clean->Dispose End Doff PPE & Wash Hands Dispose->End

Operational Safety Workflow for Handling Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate.

References

  • Bio-Fount. "951889-70-6 | Ethyl 5-(4-Methoxy-2-methylphenyl)-5-oxovalerate". Source: Bio-Fount. URL: [Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Source: National Institutes of Health (NIH). URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Laboratory - OSHA Laboratory Standard (29 CFR 1910.1450)". Source: OSHA.gov. URL: [Link]

  • Hazardous Waste Experts. (2024). "A Quick and Comprehensive Review of EPA Hazmat Classifications". Source: Hazardous Waste Experts. URL: [Link]

  • Crystal Clean. (2026). "Understanding the EPA Hazardous Waste Disposal Guidelines". Source: Crystal Clean. URL: [Link]

Sources

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